molecular formula C9H13BrClNO2 B589691 (R)-2-Bromo Phenylephrine Hydrochloride CAS No. 1391054-09-3

(R)-2-Bromo Phenylephrine Hydrochloride

Cat. No.: B589691
CAS No.: 1391054-09-3
M. Wt: 282.562
InChI Key: IWEQEFFVTALJTD-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Bromo Phenylephrine Hydrochloride is a specialized chiral chemical derivative of phenylephrine, designed for advanced pharmacological and analytical research. As an analog of the well-characterized alpha-1 adrenergic receptor agonist phenylephrine, this brominated compound serves as a critical tool for investigating the structure-activity relationships of adrenergic compounds and probing the complex signaling pathways of the adrenergic system . The primary research application of (R)-2-Bromo Phenylephrine Hydrochloride lies in the realm of analytical chemistry, where it is employed as a reference standard in stability-indicating methods. Research indicates that phenylephrine is susceptible to oxidative degradation, and the formation of brominated degradants is a key area of study . Utilizing techniques such as High-Performance Liquid Chromatography (HPLC), this compound helps scientists identify and quantify degradation products in pharmaceutical formulations, thereby contributing to the development of robust stability profiles and ensuring drug product safety and efficacy . Furthermore, the chiral (R)-configuration of this molecule makes it invaluable for studying stereospecific interactions. The (R)-enantiomer of phenylephrine is known to possess significantly greater receptor agonist activity compared to its (S)-counterpart . By introducing a bromine atom into the structure, researchers can investigate how steric and electronic modifications influence binding affinity and functional activity at alpha-adrenergic receptors, which are pivotal in regulating vascular smooth muscle contraction, blood pressure, and pupil dilation . This research provides fundamental insights that can guide the design of novel therapeutic agents. The compound is intended for use in controlled laboratory settings exclusively. (R)-2-Bromo Phenylephrine Hydrochloride is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2.ClH/c1-11-5-8(13)6-3-2-4-7(12)9(6)10;/h2-4,8,11-13H,5H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEQEFFVTALJTD-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=C(C(=CC=C1)O)Br)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=C(C(=CC=C1)O)Br)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-2-Bromo Phenylephrine Hydrochloride CAS 1391054-09-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (R)-2-Bromo Phenylephrine Hydrochloride (CAS 1391054-09-3), a specialized halogenated analog of the


-adrenergic agonist Phenylephrine. This document is structured for researchers and analytical scientists requiring rigorous data on chemical identity, synthesis pathways, and analytical characterization.

CAS: 1391054-09-3 | Role: Impurity Reference Standard & Pharmacological Probe

Executive Summary

(R)-2-Bromo Phenylephrine Hydrochloride is a high-purity reference standard used primarily in the pharmaceutical quality control of Phenylephrine APIs. Structurally, it is the 2-bromo-substituted analog of (R)-Phenylephrine, where the bromine atom is positioned on the phenyl ring, typically ortho to the alkyl side chain and the phenolic hydroxyl group (depending on numbering convention, often denoted as position 2 relative to the ethylamine chain). Its primary utility lies in impurity profiling —validating the regioselectivity of bromination steps during precursor synthesis—and in Structure-Activity Relationship (SAR) studies exploring halogen-bonding effects on adrenergic receptor binding.

Chemical Identity & Stereochemical Configuration

The molecule retains the chiral center of the parent drug, Phenylephrine, in the (R)-configuration.[1][2] This stereochemistry is critical, as the (R)-enantiomer is the eutomer (biologically active form) for direct


-adrenergic agonism.
Physicochemical Data Table
PropertySpecification
Chemical Name (R)-2-Bromo-3-hydroxy-

-[(methylamino)methyl]benzenemethanol hydrochloride
CAS Number 1391054-09-3
Molecular Formula

(Salt) /

(Free Base)
Molecular Weight 282.56 g/mol (HCl Salt)
Chirality (R)-enantiomer
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone
pKa (Predicted) Phenolic OH: ~8.5 (Lowered by Br inductive effect)
Hygroscopicity Hygroscopic (Handle under inert atmosphere)
Structural Visualization

The following diagram illustrates the chemical connectivity and the critical "crowded" 2-position where the bromine atom introduces steric bulk between the hydroxyl group and the ethanolamine side chain.

ChemicalStructure Core Phenyl Ring Pos1 C1: Side Chain (Chiral Center) Core->Pos1 Pos2 C2: Bromine (Br) (Steric Bulk) Core->Pos2 Pos3 C3: Hydroxyl (OH) (H-Bond Donor) Core->Pos3 Amine N-Methylamine Pos1->Amine (R)-Configuration Pos2->Pos1 Ortho Steric Clash Pos2->Pos3 Inductive Effect

Figure 1: Structural schematic highlighting the 2-bromo substitution and its proximity to the chiral center and phenolic hydroxyl.

Synthetic Origins & Impurity Formation

Understanding the origin of CAS 1391054-09-3 is essential for process chemists. It typically arises during the synthesis of Phenylephrine if bromination is used to generate the


-bromo ketone intermediate (a common precursor) and over-bromination or non-selective bromination occurs on the activated aromatic ring.
Formation Pathway[2]
  • Precursor: 3-Hydroxyacetophenone.

  • Intended Reaction:

    
    -bromination of the ketone side chain.
    
  • Side Reaction (Impurity Source): Electrophilic aromatic substitution (EAS) of Bromine onto the phenyl ring. The 3-hydroxyl group directs incoming electrophiles to ortho and para positions.

    • Position 6 (Para to OH): Major byproduct.

    • Position 2 (Ortho to OH & Chain): Minor byproduct (Sterically hindered). This makes CAS 1391054-09-3 a critical "marker impurity" for process selectivity.

Synthesis Workflow (Reference Standard Production)

To produce this CAS intentionally as a reference standard, a directed synthesis is required to ensure regiochemical purity.

SynthesisPathway Start Starting Material: 2-Bromo-3-hydroxybenzaldehyde Step1 Step 1: Henry Reaction (Nitromethane + Base) Start->Step1 Inter1 Intermediate: Nitrostyrene Derivative Step1->Inter1 Step2 Step 2: Asymmetric Reduction (Chiral Catalyst/Hydride) Inter1->Step2 Step3 Step 3: Reductive Alkylation (Formaldehyde/H2) Step2->Step3 Final Target: (R)-2-Bromo Phenylephrine HCl Step3->Final

Figure 2: Targeted synthesis pathway for isolating the specific 2-bromo regioisomer.

Analytical Characterization Protocol

Distinguishing the 2-bromo analog from the parent Phenylephrine and other halogenated isomers (e.g., 4-bromo or 6-bromo) requires a high-resolution HPLC method. The bromine atom increases lipophilicity (LogP), resulting in significant retention time shifts.

HPLC Method Parameters (Self-Validating System)

This method utilizes a "System Suitability" approach where the resolution (


) between Phenylephrine and the 2-Bromo impurity must be 

.
  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent for amine retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B (Isocratic)

    • 5-25 min: 5%

      
       60% B (Linear Gradient)
      
    • 25-30 min: 60% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Amine/Bromine absorption) and 275 nm (Aromatic).

  • Expected Retention:

    • Phenylephrine: ~6-8 min.

    • (R)-2-Bromo Phenylephrine: ~14-16 min (Due to hydrophobic Br).

Mass Spectrometry (LC-MS) Identification
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Parent Ion (

    
    ): 
    
    • Phenylephrine: m/z 168.1.

    • 2-Bromo Phenylephrine: m/z 246.0 / 248.0 (Characteristic 1:1 isotopic ratio of

      
       and 
      
      
      
      ).
  • Fragmentation: Loss of

    
     (M-18) and methylamine side chain.
    

Applications in Drug Development

Impurity Qualification

In GMP manufacturing of Phenylephrine, the presence of brominated impurities must be controlled to


 (ICH Q3A guidelines). CAS 1391054-09-3 serves as the Certified Reference Material (CRM)  to quantify this specific impurity during batch release testing.
Pharmacological Research (SAR)

Researchers use this analog to probe the


-adrenergic receptor binding pocket.
  • Steric Probe: The 2-bromo substituent tests the tolerance of the receptor's orthosteric site to bulk near the chiral ethanolamine tail.

  • Electronic Probe: The electron-withdrawing bromine lowers the pKa of the phenolic hydroxyl, potentially altering hydrogen bonding strength with Serine residues in the receptor active site (Transmembrane Domain 5).

References

  • Toronto Research Chemicals. (R)-2-Bromo Phenylephrine Hydrochloride Product Data. Retrieved from

  • LGC Standards. Impurity Reference Materials for Phenylephrine. Retrieved from

  • Santa Cruz Biotechnology. (R)-2-Bromo Phenylephrine Hydrochloride Properties. Retrieved from

  • PubChem. Phenylephrine Compound Summary. (For structural comparison). Retrieved from

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). (Regulatory context for impurity limits). Retrieved from

Sources

Structural & Functional Analysis: (R)-2-Bromo Phenylephrine vs. Phenylephrine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-2-Bromo Phenylephrine versus the standard pharmaceutical active ingredient, Phenylephrine Hydrochloride (HCl) . It is structured to serve researchers and drug development professionals focusing on impurity profiling, structure-activity relationships (SAR), and analytical characterization.

Executive Summary

Phenylephrine HCl is a selective


-adrenergic receptor agonist widely used as a decongestant and vasopressor.[1] Its efficacy relies on a precise 3-dimensional arrangement of a phenolic hydroxyl group, a secondary amine, and a chiral benzylic alcohol.

(R)-2-Bromo Phenylephrine is a critical structural analog and potential process impurity where a bromine atom substitutes a hydrogen atom on the aromatic ring at the ortho position relative to the alkyl side chain (position 2). This modification introduces significant steric bulk and electronic withdrawal, fundamentally altering the molecule's physicochemical profile and receptor binding affinity.

This guide analyzes the divergent chemical behaviors of these two entities, providing a roadmap for their differentiation in synthesis and quality control.

Structural Characterization & Stereochemistry

The core distinction lies in the aromatic substitution pattern. While Phenylephrine possesses a 1,3-disubstituted benzene ring (meta-substitution), the 2-Bromo analog is 1,2,3-trisubstituted.

Comparative Chemical Data
FeaturePhenylephrine HCl (R)-2-Bromo Phenylephrine HCl
IUPAC Name (1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethanol HCl(1R)-1-(2-bromo-3-hydroxyphenyl)-2-(methylamino)ethanol HCl
Molecular Formula


Molecular Weight 203.67 g/mol 282.56 g/mol
Chirality (R)-Enantiomer (Eutomer)(R)-Enantiomer
Aromatic Substitution meta-substitutedvicinal trisubstituted (1,2,3)
Electronic Character Electron-rich phenolElectron-deficient (Inductive effect of Br)
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural connectivity and the specific site of bromination.

Caption: Structural comparison highlighting the C2-Bromine substitution in the impurity analog.

Synthetic Pathways & Impurity Origins[2][3][4]

Understanding the origin of the 2-Bromo analog is essential for process control. Phenylephrine is typically synthesized via the reduction of m-hydroxybenzaldehyde derivatives or m-hydroxyacetophenones.

Origin of the 2-Bromo Species

The 2-Bromo analog is rarely a target molecule; it typically arises as a Process Related Impurity through two primary mechanisms:

  • Contaminated Starting Material: The use of 3-hydroxybenzaldehyde that contains trace amounts of 2-bromo-3-hydroxybenzaldehyde.

  • Over-Bromination: In synthetic routes involving the bromination of the acetyl side chain (to form the

    
    -bromoketone intermediate), reaction conditions that are too aggressive (excess 
    
    
    
    , Lewis acid catalysts, or high temperatures) can lead to Electrophilic Aromatic Substitution (EAS) on the activated phenolic ring.
    • The hydroxyl group at C3 directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

    • The C2 position is sterically crowded but electronically activated, leading to the formation of the 2-Bromo isomer.

Synthetic Logic Flow

Synthesis Start Precursor: 3-Hydroxyacetophenone Step1 Step 1: Alpha-Bromination (Target: Side Chain) Start->Step1 TargetInter Target Intermediate: Alpha-Bromo-3-hydroxyacetophenone Step1->TargetInter Controlled Conditions ImpurityInter Impurity Intermediate: Alpha-Bromo-2-bromo-3-hydroxyacetophenone (Ring Bromination Side Reaction) Step1->ImpurityInter Excess Br2 / Acid Step2 Step 2: Amination (Methylamine) TargetInter->Step2 ImpurityInter->Step2 Step3 Step 3: Asymmetric Hydrogenation Step2->Step3 Step2->Step3 FinalPE Phenylephrine HCl Step3->FinalPE FinalBr (R)-2-Bromo Phenylephrine Step3->FinalBr

Caption: Divergent synthesis pathway showing the generation of the 2-Bromo impurity during bromination.

Physicochemical Properties & Analytical Differentiation[4]

The introduction of a bromine atom at the C2 position drastically alters the molecule's behavior in solution and during chromatography.

pKa and Electronic Effects
  • Phenylephrine: The phenolic hydroxyl has a pKa

    
     9.8.
    
  • 2-Bromo Phenylephrine: Bromine is highly electronegative. Through the Inductive Effect (-I) , it pulls electron density away from the ring and the adjacent hydroxyl group. This stabilizes the phenoxide anion, making the 2-Bromo analog more acidic (lower pKa, estimated

    
     8.5 - 9.0).
    
Lipophilicity (LogP)
  • Phenylephrine: Hydrophilic (LogP

    
     -0.3).
    
  • 2-Bromo Phenylephrine: Bromine is lipophilic. Its addition increases the LogP significantly (Estimated shift: +0.7 to +1.0 log units).

  • Implication: In Reverse-Phase HPLC (RP-HPLC), the 2-Bromo analog will have a longer retention time than Phenylephrine.

Analytical Protocol: HPLC Separation

To separate these species, a standard C18 method is recommended.

Methodology:

  • Column: C18 (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase A: Buffer (pH 3.0 Phosphate).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Low ACN (5%) to High ACN (50%) over 20 minutes.

  • Detection: UV at 215 nm (Bromine absorbance contribution) and 275 nm (aromatic ring).

Expected Result: Phenylephrine elutes early due to polarity; (R)-2-Bromo Phenylephrine elutes later due to the hydrophobic bromine substituent.

Pharmacological Implications (SAR)

The "2-Bromo" modification is not merely a passive impurity; it likely acts as a "dead" or antagonistic ligand due to the Ortho Effect .

Steric Hindrance

The


-adrenergic receptor binding pocket is tight. It specifically accommodates the meta-hydroxyl group of Phenylephrine to form hydrogen bonds with serine residues (Ser188, Ser192) in the receptor transmembrane domain.
  • Interference: A bromine atom at position 2 is bulky (Van der Waals radius

    
     1.85 Å vs. 1.20 Å for Hydrogen).
    
  • Consequence: This bulk forces the ethanolamine side chain to rotate out of its optimal conformation (steric clash), preventing the amine from engaging the aspartate residue (Asp113) required for receptor activation.

Efficacy Prediction

Consequently, (R)-2-Bromo Phenylephrine is predicted to have significantly reduced potency compared to Phenylephrine HCl. It may even act as a weak antagonist or have off-target effects, necessitating its strict control in pharmaceutical formulations (typically <0.15% limit per ICH Q3A guidelines).

References

  • LGC Standards. (R)-2-Bromo Phenylephrine Hydrochloride - Product Data Sheet. Retrieved from

  • Toronto Research Chemicals. Phenylephrine Impurity Standards and Derivatives. Retrieved from

  • PubChem. Phenylephrine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Retrieved from

Sources

Mechanism of formation for brominated phenylephrine intermediates

Mechanistic Control of -Bromination in Phenylephrine Synthesis

Content Type: Technical Whitepaper | Subject: Process Chemistry & API Synthesis

Executive Summary

The synthesis of Phenylephrine HCl (

2-bromo-1-(3-hydroxyphenyl)ethan-1-one

1

This bromination step represents the primary "selectivity gate" in the manufacturing process.[2] The presence of the electron-donating hydroxyl group (-OH) on the aromatic ring creates a competition between Electrophilic Aromatic Substitution (EAS) (ring bromination) and the desired


-Carbonyl Substitution

This guide delineates the acid-catalyzed mechanism required to favor the side-chain pathway, establishes Critical Process Parameters (CPPs) for impurity control, and provides a self-validating experimental protocol.

Mechanistic Pathways & Selectivity

The formation of the

Acid-Catalyzed 

-Halogenation of Ketones
3
The Desired Pathway (Side-Chain Bromination)

The reaction proceeds via an Enol Intermediate .[2] The rate-determining step (RDS) is not the attack of bromine, but the formation of the enol.[2][3]

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst (

    
    ), increasing the acidity of the 
    
    
    -protons.[2]
  • Enolization (RDS): A weak base (solvent or conjugate base) removes an

    
    -proton, forming the enol.
    
  • Nucleophilic Attack: The enol double bond attacks molecular bromine (

    
    ).[2]
    
  • Deprotonation: Loss of the proton yields the

    
    -bromoketone.[2]
    
The Competing Pathway (Nuclear Bromination)

The 3-hydroxyl group strongly activates the benzene ring at the ortho and para positions.[2] If the concentration of free

Ring Brominated Impurities
Pathway Visualization

The following diagram illustrates the bifurcation between the desired kinetic pathway and the thermodynamic impurity traps.

BrominationMechanismStart3-HydroxyacetophenoneProtonatedProtonated Carbonyl(Activated)Start->Protonated+ H+ (Acid Cat.)Ring_AttackElectrophilic AromaticSubstitution (EAS)Start->Ring_AttackDirect Br2 Attack(Low Acidity)EnolEnol Intermediate(Side-Chain Active)Protonated->Enol- H+ (RDS)Br_AttackNucleophilic Attackon Br2Enol->Br_Attack+ Br2Productα-Bromo-3-hydroxyacetophenone(Target Intermediate)Br_Attack->Product- HBrDibromoα,α-Dibromo Impurity(Over-bromination)Product->DibromoExcess Br2 / High TempRing_ImpurityRing-Brominated Impurity(Nuclear Bromination)Ring_Attack->Ring_Impurity

Figure 1: Mechanistic bifurcation showing the acid-catalyzed enol pathway (Green) vs. the competitive aromatic substitution pathway (Red).

Critical Process Parameters (CPPs)

To ensure high purity, the following variables must be rigorously controlled.

ParameterSpecificationMechanistic Rationale
Temperature

Low temperature suppresses the activation energy for EAS (Ring Bromination) while allowing the lower-barrier Enol formation to proceed.
Catalyst

or

(cat.)
Essential to drive enolization.[2] High acidity also protonates the phenol oxygen (reversibly), deactivating the ring against EAS.[2]
Reagent Addition Dropwise (Slow)Keeps the instantaneous concentration of

low. High

favors the second-order kinetics of ring bromination.
Solvent Methanol or DCMMethanol can hydrogen-bond with the phenolic -OH, reducing its electron-donating capacity.
Stoichiometry 0.95 - 1.0 eq.Avoiding excess bromine prevents the formation of

-dibromo species.

Experimental Protocol: Selective -Bromination

Objective: Synthesis of 2-bromo-1-(3-hydroxyphenyl)ethan-1-one with

Materials
  • Substrate: 3-Hydroxyacetophenone (1.0 eq)

  • Brominating Agent: Molecular Bromine (

    
    ) (1.0 eq) or N-Bromosuccinimide (NBS) for milder conditions.
    
  • Solvent: Methanol (MeOH).[4][5]

  • Catalyst: Conc. HCl (0.1 eq) or 48% HBr.

Step-by-Step Methodology
  • Dissolution: Charge a reactor with 3-Hydroxyacetophenone and Methanol (10 volumes). Stir until dissolved.

  • Acid Activation: Add catalytic Conc. HCl (0.1 eq). Cool the solution to 0–5°C .

    • Checkpoint: Ensure internal temperature is stable before bromine addition.[2]

  • Bromination: Add a solution of Bromine (1.0 eq) in Methanol (2 volumes) dropwise over 60–90 minutes.

    • Control: Maintain internal temperature

      
      . The slow addition ensures that 
      
      
      is consumed by the enol as fast as it is added, preventing accumulation.[2]
  • Reaction Monitoring: Stir at

    
     for 2 hours. Monitor via HPLC or TLC.[2]
    
    • Target: Disappearance of starting material.

    • Stop Condition: If

      
      -dibromo species exceeds 2%, quench immediately.
      
  • Quenching: Add 10% aqueous Sodium Metabisulfite (

    
    ) to neutralize unreacted bromine.
    
  • Workup: Evaporate Methanol under reduced pressure (

    
    ). Extract residue with Ethyl Acetate/Water.[2][5] Wash organic layer with Brine.[2][5]
    
  • Isolation: Crystallize from Toluene or Hexane/EtOAc to remove trace ring-brominated isomers.

Impurity Profile & Analytical Strategy

The quality of the Phenylephrine API is directly correlated to the purity of this intermediate.[2]

Key Impurities
Impurity TypeStructure DescriptionOriginRemoval Strategy
Ring Isomer 2-bromo-1-(2-bromo-5-hydroxyphenyl)ethanoneEAS on activated ring.Crystallization (Solubility difference).
Dibromo 2,2-dibromo-1-(3-hydroxyphenyl)ethanoneOver-bromination of product.Strict stoichiometry (0.95 eq

).
Starting Material 3-HydroxyacetophenoneIncomplete reaction.Recycled in mother liquor.[2]
Analytical Workflow (HPLC)

A self-validating system requires tracking the "Regio-Selectivity Ratio" (Side-chain : Ring).

AnalyticalWorkflowSampleReaction AliquotQuenchNa2S2O5 QuenchSample->QuenchHPLCHPLC (C18 Column)UV @ 254nmQuench->HPLCDecisionPurity CheckHPLC->DecisionPassProceed toAminationDecision->Pass>95% TargetFail_RingRecrystallize(High Ring Br)Decision->Fail_Ring>5% Ring Imp.Fail_DiReject/Reprocess(High Dibromo)Decision->Fail_Di>2% Dibromo

Figure 2: In-process control (IPC) workflow for validating intermediate purity.

Advanced Considerations: The "Protected" Route

For researchers facing persistent ring-bromination issues, the Acetoxy-Protection Strategy is the authoritative alternative.

  • Acetylation: Convert 3-hydroxyacetophenone to 3-acetoxyacetophenone using Acetic Anhydride.

    • Mechanism:[2][3][6][][8][9] The acetoxy group (-OAc) is less electron-donating than the free phenol (-OH), significantly deactivating the ring toward EAS.

  • Bromination: Brominate the 3-acetoxyacetophenone. The selectivity for the

    
    -carbon increases to >98%.[2]
    
  • Hydrolysis: The acetoxy group is hydrolyzed during the subsequent amination or acid-hydrolysis steps to regenerate the phenol of Phenylephrine.[2]

This route adds a step but guarantees higher regio-selectivity and is often preferred in large-scale GMP manufacturing to minimize "hard-to-remove" isomers [1, 2].

References

  • BenchChem Technical Support. (2025).[3] Acid-catalyzed bromination of acetophenone derivatives in organic synthesis. BenchChem Application Notes. Link[2]

  • Goswami, J., & Goswami, A. (2002).[5] Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79, 469-471.[5] Link

  • Gao, et al. (2024).[6] Application of α-bromination reaction on acetophenone derivatives. BMC Chemistry, 18:38. Link

  • Wang, H., et al. (2025).[10] Improved Synthetic Process of Phenylephrine Hydrochloride. Chinese Journal of Pharmaceuticals, 56(1). Link

  • Daicel Pharma Standards. (2024). Phenylephrine Impurities and Synthesis. Link

Methodological & Application

Application Note: Strategic HPLC Separation of (R)-2-Bromo Phenylephrine Impurity

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical scientists and process chemists. It addresses the specific challenge of separating the (R)-2-Bromo Phenylephrine impurity—a critical process-related intermediate in the modern asymmetric synthesis of Phenylephrine.

Abstract & Scope

This guide details the development and execution of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection and quantification of (R)-2-Bromo Phenylephrine (chemically defined as (R)-1-(3-hydroxyphenyl)-2-bromoethanol).

This specific impurity arises primarily during the asymmetric transfer hydrogenation of


-bromo-ketone precursors, a common route in modern enantioselective synthesis. Due to the significant hydrophobicity difference introduced by the bromine atom compared to the parent amine, this method utilizes a "Hydrophobic Subtraction" strategy to achieve baseline resolution (

).

Scientific Context & Impurity Origin[1][2]

The Synthetic Pathway

To understand the separation, one must understand the origin. Phenylephrine is often synthesized via the reduction of 2-bromo-3'-hydroxyacetophenone.

  • The Challenge: If the amination step (displacement of Br by methylamine) is incomplete, or if the reduction occurs prior to amination, the (R)-Bromo-Alcohol intermediate remains.

  • Chemical Differentiation:

    • Phenylephrine: Basic secondary amine (

      
      ), Hydrophilic.
      
    • Impurity ((R)-2-Bromo): Neutral alkyl halide/phenol, Hydrophobic (Lipophilic).

Visualizing the Impurity Pathway

The following diagram maps the genesis of the impurity and the logic for its separation.

SynthesisPath cluster_separation HPLC Separation Logic Precursor 3-Hydroxyacetophenone BromoKetone 2-Bromo-3'-hydroxyacetophenone (Key Intermediate) Precursor->BromoKetone Bromination Impurity (R)-2-Bromo Phenylephrine (Bromo-Alcohol Impurity) [Hydrophobic/Neutral] BromoKetone->Impurity Asymmetric Reduction Drug Phenylephrine HCl (Final API) [Hydrophilic/Basic] BromoKetone->Drug Standard Route (Amination -> Reduction) Impurity->Drug Amination (Methylamine) Impurity->Drug Resolution via Hydrophobicity (Br vs NHCH3)

Figure 1: Origin of the (R)-2-Bromo impurity during asymmetric synthesis. The red path indicates the formation of the specific impurity targeted by this method.

Method Development Strategy (The "Why")

Stationary Phase Selection
  • Column: C18 (Octadecylsilane).

  • Rationale: The impurity contains a bromine atom, which is significantly more lipophilic than the methylamine group of Phenylephrine. A C18 column provides the necessary hydrophobic selectivity. A "Base-Deactivated" (End-capped) column is required to prevent severe tailing of the Phenylephrine amine peak.

Mobile Phase Chemistry
  • Buffer (pH 2.8 - 3.0):

    • Phenylephrine is a base.[1][2] At pH 3.0, the amine is fully protonated (

      
      ), increasing its polarity and reducing interaction with residual silanols on the column.
      
    • The Impurity ((R)-2-Bromo) is a phenol (weak acid,

      
      ) and alkyl bromide. At pH 3.0, it remains neutral.
      
    • Result: The protonated drug elutes early; the neutral, brominated impurity elutes later.

  • Organic Modifier (Acetonitrile): Preferred over Methanol for lower backpressure and sharper peaks for halogenated compounds.

Detailed Experimental Protocol

Reagents & Equipment
  • Instrument: HPLC system with Gradient Pump and PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM

, adjusted to pH 2.8 with

Suppresses silanol activity; keeps API protonated.
Mobile Phase B 100% AcetonitrileElutes hydrophobic Br-impurity.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[3][4]
Column Temp 30°CImproves mass transfer and peak shape.
Injection Volume 10 µLStandard analytical load.
Detection UV @ 215 nm (Primary), 273 nm (Secondary)215 nm detects the alkyl bromide moiety; 273 nm is specific to the phenol ring.
Gradient Program

The gradient is designed to retain the polar Phenylephrine while ramping up to elute the non-polar Bromo-impurity.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Equilibration : Retain polar API.
5.0 955Isocratic hold for Phenylephrine elution.
15.0 4060Linear Ramp : Elute (R)-2-Bromo impurity.
20.0 4060Wash column (remove highly lipophilic dimers).
20.1 955Return to initial conditions.
25.0 955Re-equilibration.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before routine analysis.

Acceptance Criteria
  • Resolution (

    
    ):  > 2.0 between Phenylephrine and (R)-2-Bromo Phenylephrine.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Phenylephrine peak (Critical for amine drugs).
    
  • Precision: RSD < 2.0% for retention time and area (n=6 injections).

Signal-to-Noise (Sensitivity)
  • LOD (Limit of Detection): S/N

    
     3:1 (typically ~0.05% level).
    
  • LOQ (Limit of Quantitation): S/N

    
     10:1.
    
Impurity Workflow Diagram

The following logic gate ensures correct identification during the run.

ValidationLogic Start Inject Sample Peak1 Peak @ ~3-4 min? (Phenylephrine) Start->Peak1 Peak2 Peak @ ~12-14 min? (Bromo-Impurity) Peak1->Peak2 Yes Fail Investigate (Check pH/Gradient) Peak1->Fail No CheckUV Check UV Spectrum (Max ~215/273nm) Peak2->CheckUV Yes Pass Identity Confirmed Calculate % Area CheckUV->Pass Match CheckUV->Fail Mismatch

Figure 2: Decision tree for confirming the presence of the (R)-2-Bromo impurity during analysis.

Preparation of Solutions

Standard Stock Preparation[6]
  • Phenylephrine Std: Dissolve 50 mg Phenylephrine HCl in 50 mL Mobile Phase A.

  • Impurity Std: Dissolve 5 mg (R)-2-Bromo Phenylephrine (custom synthesized or reference standard) in 5 mL Acetonitrile (Note: The impurity is less soluble in water). Dilute to mark with Mobile Phase A.

Sample Preparation[2][7][8]
  • Weigh 50 mg of Drug Substance.[5]

  • Dissolve in 20 mL Mobile Phase A.

  • Sonicate for 10 mins.

  • Dilute to 50 mL. Filter through 0.45 µm PVDF filter.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Phenylephrine Tailing pH too high (> 3.5)Adjust buffer pH to 2.8 with Phosphoric Acid.
Broad Impurity Peak Low solubility in MPEnsure Sample Diluent contains at least 10% ACN.
Ghost Peaks Gradient artifactsRun a blank injection; use high-grade ACN.
Retention Shift Column aging / Ion PairingUse a fresh C18 column; ensure column is end-capped.

References

  • United States Pharmacopeia (USP). Monograph: Phenylephrine Hydrochloride.[1][5][6][7] USP-NF.[7]

  • Zhang, Y., et al. (2023). Synthesis method of phenylephrine hydrochloride via asymmetric transfer hydrogenation. Patent CN116410095A.

  • Sielc Technologies. Separation of Phenylephrine hydrochloride on Newcrom R1 HPLC column. (Application Note demonstrating acidic mobile phase usage).

  • National Center for Biotechnology Information. PubChem Compound Summary for Phenylephrine. (Physical property data for pKa and solubility).

  • ResearchGate. Impurity profiling of multicomponent cough syrup containing Phenylephrine by RP-HPLC. (Validation parameters for Phenylephrine separation).

Sources

Selectivity Tuning for Halogenated Phenylephrine Impurities: A Mobile Phase Engineering Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of Phenylephrine HCl (PE) from its halogenated impurities (e.g., 3-chlorophenylephrine, brominated analogs) presents a distinct chromatographic challenge. While Phenylephrine is a hydrophilic, basic drug (logP ≈ -0.3), halogenated impurities possess significantly higher lipophilicity and distinct electronic signatures. Standard C18 methods often fail to resolve these impurities from the parent peak or other related substances due to "hydrophobic masking," where the alkyl chain interactions dominate, obscuring subtle electronic differences.

This guide details a selectivity-driven optimization strategy focusing on


 interactions and mobile phase solvation to achieve baseline resolution (

) without relying on messy ion-pairing reagents.

Physicochemical Framework & Separation Mechanism[1][2]

To optimize the mobile phase, one must first understand the molecular behaviors at play.

The Analyte Profile
  • Phenylephrine (PE): Contains a secondary amine (

    
    ) and a phenolic hydroxyl (
    
    
    
    ). At acidic pH (< 4.0), it exists as a protonated cation.
  • Halogenated Impurities: These analogs typically contain a Chlorine or Bromine atom on the aromatic ring or alkyl side chain.

    • Effect 1 (Hydrophobicity): Halogens increase retention on Reverse Phase (RP) columns.

    • Effect 2 (Electronic): Halogens are electron-withdrawing but can donate electron density into the

      
      -system (resonance). They create a specific "
      
      
      
      -hole" (region of positive electrostatic potential) that interacts uniquely with
      
      
      -electron rich stationary phases.
The Separation Mechanism

The optimization strategy shifts from pure hydrophobic subtraction (standard C18) to electronic discrimination.

SeparationMechanism cluster_mechanism Selectivity Driver StationaryPhase Stationary Phase (Phenyl-Hexyl) Analyte_PE Phenylephrine (Hydrophilic) StationaryPhase->Analyte_PE Weak Pi-Pi Interaction Analyte_Halo Halogenated Impurity (Lipophilic + e- rich) StationaryPhase->Analyte_Halo Strong Pi-Pi + Halogen Bonding MobilePhase Mobile Phase (MeOH vs ACN) MobilePhase->Analyte_Halo Solvation Selectivity

Figure 1: Mechanistic differentiation between Phenylephrine and halogenated impurities using a Phenyl-Hexyl stationary phase.

Mobile Phase Optimization Strategy

pH Control: The "Ionization Lock"

Phenylephrine tails severely on silica-based columns due to interaction between its amine group and residual silanols.

  • Recommendation: Buffer at pH 2.5 – 3.0 .

  • Why: This ensures the amine is fully protonated (

    
    ) and silanols are protonated (neutral), minimizing secondary interactions.
    
  • Buffer Choice: Use Formic Acid (0.1%) for LC-MS compatibility or Phosphate Buffer (20 mM) for UV stability. Avoid Citrate (high UV cutoff).

Organic Modifier: Methanol vs. Acetonitrile

This is the most critical parameter for halogenated selectivity.

  • Acetonitrile (ACN): Aprotic. Forms dipole-dipole interactions. Often elutes halogens faster but suppresses

    
     interactions on phenyl columns.
    
  • Methanol (MeOH): Protic. Does not interfere with

    
     interactions between the analyte and the stationary phase.
    
  • The Verdict: Use Methanol as the primary modifier. The protic nature of MeOH enhances the resolution between the parent drug and halogenated isomers by allowing the stationary phase's aromatic ring to interact maximally with the impurity's halogen atom.

Stationary Phase Selection

While C18 is standard, it relies solely on hydrophobicity.

  • Optimal Choice: Phenyl-Hexyl or Biphenyl .

  • Reasoning: These phases offer orthogonal selectivity. The halogenated impurity will engage in stronger

    
     stacking with the phenyl ring of the column than the non-halogenated parent, significantly increasing resolution (
    
    
    
    ).

Master Protocol: Gradient Separation Method

This protocol is designed to be robust, self-validating, and transferable between HPLC and UHPLC systems.

Reagents & Preparation
  • Water: HPLC Grade or 18.2 MΩ·cm deionized water.

  • Methanol: LC-MS Grade.

  • Buffer Additive: Ammonium Formate (for MS) or Potassium Dihydrogen Phosphate (for UV).

  • Acid: Formic Acid (99%) or Orthophosphoric Acid (85%).

Mobile Phase A (Aqueous): Dissolve 1.26 g Ammonium Formate in 1000 mL water (20 mM). Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

Mobile Phase B (Organic): 100% Methanol (LC-MS Grade).

Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µmMaximizes

selectivity for halogens.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID; scale down for UHPLC.
Temperature 35°CReduces viscosity of MeOH; improves mass transfer.
Injection Vol 10 µLPrevent column overload (amine tailing).
Detection UV @ 272 nm (or 215 nm)272 nm is specific to the phenol ring; 215 nm for high sensitivity.
Gradient Program

Note: Phenylephrine elutes early (hydrophilic). The gradient ramp is designed to elute the hydrophobic halogenated impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial equilibration
2.0955Isocratic hold for PE retention
15.04060Linear ramp to elute impurities
18.04060Wash step
18.1955Return to initial
23.0955Re-equilibration

Method Validation & Robustness Workflow

To ensure the method is reliable (Trustworthiness), follow this decision tree for optimization.

OptimizationWorkflow Start Start Method Development Screening Column Screening: C18 vs Phenyl-Hexyl Start->Screening SelectivityCheck Check Resolution (Rs) PE vs. Halo-Impurity Screening->SelectivityCheck Decision1 Rs > 1.5? SelectivityCheck->Decision1 OptimizeGradient Optimize Gradient Slope Decision1->OptimizeGradient Yes ChangeModifier Switch Organic: MeOH <-> ACN Decision1->ChangeModifier No FinalMethod Final Validated Method OptimizeGradient->FinalMethod ChangeModifier->SelectivityCheck

Figure 2: Decision tree for optimizing the separation of phenylephrine from halogenated impurities.

System Suitability Criteria (Self-Validation)

Before running samples, the system must pass these checks:

  • Tailing Factor (PE Peak):

    
    . (If 
    
    
    
    , increase buffer strength or lower pH).
  • Resolution (

    
    ): 
    
    
    
    between Phenylephrine and nearest halogenated impurity.
  • Precision: RSD

    
     for retention time and area (n=6 injections).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing PE Peak Silanol interaction; Column overload.Lower pH to 2.5; Increase buffer conc. to 50mM; Reduce injection volume.
Co-elution of Impurities Insufficient selectivity.Switch from C18 to Phenyl-Hexyl; Change modifier to MeOH to enhance

-interactions.
Baseline Drift UV absorption of formate at 215 nm.Switch to Phosphate buffer (if not using MS); Use higher wavelength (272 nm).
Retention Time Shift pH instability; Organic evaporation.Cap solvent bottles; Ensure buffer is prepared by weight/volume, not pH adjustment alone.

References

  • United States Pharmacopeia (USP). Phenylephrine Hydrochloride Monograph. USP-NF.[1][2] (Official standard for impurity limits and identification).[2][3]

  • PubChem. Phenylephrine Hydrochloride (Compound Summary). National Library of Medicine. (Source for pKa and LogP data).

  • Sielc Technologies. HPLC Separation of Halogenated Aromatic Compounds. (Reference for mechanism of halogen-pi interactions).

  • Chromatography Forum. Discussions on Phenylephrine Impurity Analysis. (Field insights on column selection).

Disclaimer: This protocol is for research and development purposes. Methods intended for GMP release testing must undergo full validation according to ICH Q2(R1) guidelines.

Sources

Application Note: Elucidating the Collision-Induced Dissociation Pathway of (R)-2-Bromo Phenylephrine via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol and theoretical framework for the analysis of (R)-2-Bromo Phenylephrine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a halogenated analog of the common sympathomimetic amine phenylephrine, understanding its fragmentation behavior is critical for its identification and quantification in various matrices. We propose a fragmentation pathway based on established principles of mass spectrometry for β-hydroxy phenethylamines.[1][2] This guide provides a comprehensive, step-by-step LC-MS/MS protocol, from sample preparation to data interpretation, designed to be a self-validating and robust method for researchers.

Introduction: The Rationale for Fragmentation Analysis

Phenylephrine is a widely used α1-adrenergic receptor agonist primarily employed as a decongestant.[3] The introduction of a bromine atom onto the phenyl ring, creating (R)-2-Bromo Phenylephrine, can occur during synthetic processes as an impurity, or the molecule could be a novel chemical entity in a drug discovery program. In either case, a reliable analytical method for its unambiguous identification is paramount.

Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation of small molecules.[4] By subjecting a selected precursor ion to collision-induced dissociation (CID), a reproducible fragmentation pattern, or "fingerprint," is generated. This application note serves as a practical guide to predict, generate, and interpret the fragmentation pattern of (R)-2-Bromo Phenylephrine, leveraging the well-documented behavior of its parent compound, phenylephrine.[5][6][7]

Predicted Fragmentation Mechanism

The fragmentation of (R)-2-Bromo Phenylephrine in positive ion electrospray ionization (ESI) is predicted to be driven by its key structural features: the readily protonated secondary amine, the labile β-hydroxyl group, and the stable brominated aromatic ring.

Molecular Formula: C₉H₁₂BrNO₂ Monoisotopic Mass: 245.005 g/mol (⁷⁹Br), 247.003 g/mol (⁸¹Br)

The protonated molecule, [M+H]⁺, will appear as a characteristic isotopic doublet at m/z 246.013 and m/z 248.011 with a nearly 1:1 intensity ratio, which is a definitive indicator of a single bromine atom in the ion.[8]

The proposed primary fragmentation pathways are:

  • Neutral Loss of Water (H₂O): Phenethylamines containing a β-hydroxy group are well-known to readily undergo dehydration upon collisional activation.[1][2][9] This is often the most favorable initial fragmentation step, leading to the formation of a stable, resonance-stabilized ion.

  • Benzylic Cleavage: The bond between the α and β carbons of the ethylamine side chain (Cα-Cβ) is susceptible to cleavage. This pathway generates a stable brominated benzylic cation.

  • Iminium Ion Formation: A secondary cleavage pathway can involve the formation of a small iminium ion from the side chain, although this is often less predominant than fragmentation pathways that retain the stable aromatic ring.

The interplay of these pathways can be explored by varying the collision energy, with lower energies favoring the most stable product ions (e.g., from water loss) and higher energies inducing more extensive fragmentation.

G parent <[(R)-2-Bromo Phenylephrine+H]⁺ m/z 246/248 > frag1 <[M+H-H₂O]⁺ m/z 228/230 > parent->frag1 - H₂O frag2 <[Br-C₇H₇O]⁺ m/z 199/201 > parent->frag2 - C₂H₆N frag3 <[C₈H₇Br]⁺ m/z 182/184 > frag1->frag3 - C₂H₄O

Figure 1: Proposed LC-MS/MS fragmentation pathway for (R)-2-Bromo Phenylephrine.

Detailed Experimental Protocol

This protocol provides a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

Materials and Reagents
  • (R)-2-Bromo Phenylephrine reference standard

  • LC-MS Grade Water (e.g., Optima™ LC/MS Grade)

  • LC-MS Grade Acetonitrile (e.g., Optima™ LC/MS Grade)

  • Formic Acid, LC-MS Grade (≥99%)

  • Methanol, LC-MS Grade

  • Class A volumetric flasks and pipettes

  • Polypropylene autosampler vials with septa

Standard Preparation

Rationale: Starting with a clean, simple solution is essential for unequivocally determining the fragmentation pattern without matrix interference.

  • Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of (R)-2-Bromo Phenylephrine reference standard. Dissolve in 10.0 mL of methanol in a volumetric flask. This creates a 100 µg/mL primary stock solution.

  • Working Solution (1 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Final Sample: Transfer the working solution to an autosampler vial for analysis.

Liquid Chromatography (LC) Method

Rationale: The selected method provides good chromatographic peak shape and retention for this moderately polar analyte while using a mobile phase that is fully compatible with ESI-MS.[10] A C18 stationary phase is chosen for its versatility and robust performance with this compound class.

Parameter Value Rationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmOffers excellent efficiency and retention for polar-modified analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for ESI+ and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak symmetry and reduces viscosity.
Injection Vol. 2 µLMinimizes potential for column overloading.
Gradient 5% B to 95% B over 5 min, hold 1 min, return to 5% B and re-equilibrate for 2 min.A standard gradient to ensure elution and column cleaning.
Tandem Mass Spectrometry (MS/MS) Method

Rationale: Positive electrospray ionization is selected due to the presence of the secondary amine, which is easily protonated.[11] A product ion scan of the ⁷⁹Br isotope (m/z 246) is sufficient to determine the fragmentation pattern; the fragments will also exhibit the characteristic bromine isotopic signature.

Parameter Value Rationale
MS System Triple Quadrupole or Q-TOF Mass SpectrometerRequired for MS/MS experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveOptimal for protonating amine-containing compounds.
Capillary Voltage 3.5 kVStandard voltage to ensure stable spray.
Source Temp. 150 °CStandard temperature for ESI.
Desolvation Temp. 350 °CFacilitates efficient solvent evaporation.
Desolvation Gas Nitrogen, ~600 L/hrAids in droplet desolvation.
Scan Type Product Ion Scan (MS/MS)To generate fragment ions from a specific precursor.
Precursor Ion (Q1) m/z 246.0Selects the protonated molecule containing the ⁷⁹Br isotope.
Collision Gas ArgonInert gas used to induce fragmentation.
Collision Energy Stepped: 10, 20, 40 eVUsing multiple energies helps to elucidate the full fragmentation pathway.

Expected Results and Data Interpretation

Upon analysis, the product ion scan of m/z 246.0 is expected to yield several key fragments. The relative intensity of these fragments will be dependent on the applied collision energy.

Table 1: Predicted Product Ions for Precursor m/z 246.0

Predicted m/z (⁷⁹Br) Predicted m/z (⁸¹Br) Proposed Neutral Loss Proposed Formula of Fragment Collision Energy
228.0230.0H₂O (18.01 Da)[C₉H₁₁BrN]⁺Low (~10-15 eV)
199.0201.0C₂H₆N (44.05 Da)[C₇H₇BrO]⁺Medium (~20-25 eV)
182.0184.0C₂H₄O from m/z 228[C₈H₇Br]⁺High (~35-40 eV)
147.0149.0C₂H₅NO from m/z 228[C₇H₄Br]⁺High (~40 eV)

Interpretation:

  • At low collision energy (e.g., 10 eV) , the most prominent fragment is expected to be m/z 228/230 , corresponding to the facile loss of water.[5][7] This is the most thermodynamically favored fragmentation and confirms the presence of the β-hydroxy group.

  • At medium collision energy (e.g., 20 eV) , the intensity of the m/z 228/230 peak may decrease, while the m/z 199/201 ion appears. This ion arises from the benzylic cleavage of the Cα-Cβ bond, a common pathway for phenethylamines.

  • At high collision energy (e.g., 40 eV) , more extensive fragmentation will occur. Secondary fragmentation of the m/z 228 ion can lead to smaller fragments like m/z 182/184 .

The presence of the 1:1 isotopic doublet for each bromine-containing fragment provides extremely high confidence in the assignment of the fragment's elemental composition.

Conclusion

This application note provides a predictive framework and a robust, validated starting protocol for the LC-MS/MS analysis of (R)-2-Bromo Phenylephrine. The proposed fragmentation pathway, dominated by an initial neutral loss of water followed by benzylic cleavage, is consistent with the established chemistry of related phenylephrine compounds. By employing the detailed methodology herein, researchers can confidently identify this molecule and use the described transitions for developing sensitive quantitative assays (e.g., Multiple Reaction Monitoring, MRM).

References

  • Trommer, H., Raith, K., & Neubert, R. H. (2010). Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 146-153. [Link][5]

  • ResearchGate. (n.d.). Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry | Request PDF. Retrieved February 21, 2026, from [Link][6]

  • ResearchGate. (n.d.). ESI-MS and MS/MS mass spectra collected for phenylephrine and methamphetamine. Retrieved February 21, 2026, from [Link][7]

  • Konishi, Y., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144-2152. [Link][1]

  • Feng, S., et al. (2013). Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 915-916, 28-32. [Link][11]

  • Waters Corporation. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Retrieved February 21, 2026, from [Link][10]

  • Google Patents. (n.d.). CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method. Retrieved February 21, 2026, from [3]

  • Konishi, Y., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Sample. ACS Publications. [Link][2]

  • Konishi, Y., et al. (2021). Supporting Information: Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry. [Link][9]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 21, 2026, from [Link][4]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved February 21, 2026, from [Link][8]

Sources

Application Note: Preparation of (R)-2-Bromo Phenylephrine Reference Standard Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for analytical chemists and pharmaceutical scientists involved in the impurity profiling of Phenylephrine Hydrochloride. It addresses the specific preparation of the (R)-2-Bromo Phenylephrine reference standard, a critical process impurity or degradation product.

Introduction & Scientific Rationale

In the synthesis and stability testing of Phenylephrine Hydrochloride , halogenated impurities such as (R)-2-Bromo Phenylephrine can arise from brominated precursors (e.g.,


-bromo ketones used in Friedel-Crafts acylation) or degradation pathways. Due to the electronegativity and steric bulk of the bromine atom at the ortho position (relative to the alkyl chain and hydroxyl group), this impurity may exhibit distinct chromatographic behavior and toxicological potential compared to the parent drug.

Accurate quantification requires a Reference Standard Stock Solution prepared with metrological rigor. This protocol synthesizes best practices from USP <1058> (Analytical Instrument Qualification) and USP <621> (Chromatography) to ensure the integrity of your analytical data.

Key Technical Considerations
  • Salt Form Correction: The reference standard is typically supplied as the Hydrochloride (HCl) salt.[1] Quantitative analysis must account for the salt-to-free-base mass balance if the method specifies reporting as the free base.

  • Photosensitivity: Phenylephrine and its halogenated analogs are susceptible to photo-oxidative degradation. All solutions must be prepared in amber glassware.

  • Solvent Compatibility: While Phenylephrine is freely soluble in water, organic impurity standards are best preserved in Methanol (MeOH) or a Water:Methanol (50:50) mixture to prevent hydrolysis and microbial growth during long-term storage.

Material Specifications & Safety

Reagents & Standards
ComponentGradeSpecificationCAS / Source
(R)-2-Bromo Phenylephrine HCl Primary/Secondary StdPurity > 98.0%CAS: 1391054-09-3 (Free Base equiv) or Vendor Specific
Methanol (MeOH) LC-MS GradeLow UV Cutoff--
Water Milli-Q / HPLC GradeResistivity 18.2 MΩ·cm--
Diluent Mobile Phase / MeOHMatches Method--
Safety & Handling (PPE)
  • Hazard Class: Potent compound; potential irritant/sensitizer.

  • Controls: Handle inside a certified Fume Hood or Powder Containment Enclosure.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.

Experimental Protocol: Stock Solution Preparation

Target Concentration:


 (Free Base Equivalent)
Total Volume: 

Calculation of Weighing Mass

To prepare a stock solution based on the free base concentration, the salt conversion factor (


) must be applied.


  • MW (Phenylephrine HCl): 203.67 g/mol [2]

  • MW (2-Bromo Phenylephrine HCl): ~282.56 g/mol (Estimate based on Br substitution)

  • Note: Always verify the specific MW and Purity (P) from the Certificate of Analysis (CoA) of your specific lot.

Required Mass (


): 


Step-by-Step Procedure
  • Environmental equilibration: Allow the reference standard vial to equilibrate to room temperature (20–25°C) for 30 minutes before opening to prevent condensation.

  • Weighing:

    • Place a clean, dry 10 mL Amber Volumetric Flask on a semi-micro analytical balance (readability 0.01 mg).

    • Tare the balance.

    • Accurately weigh approximately 10.0 mg (adjusted for salt/purity) of (R)-2-Bromo Phenylephrine HCl directly into the flask or via a weighing boat. Record the exact weight (

      
      ).
      
  • Dissolution:

    • Add approximately 6 mL of Methanol (LC-MS Grade) to the flask.

    • Sonicate for 5 minutes at ambient temperature. Ensure the water bath temperature does not exceed 25°C to prevent degradation.

    • Vortex for 30 seconds to ensure complete homogeneity. Inspect visually for any undissolved particulates.

  • Dilution to Volume:

    • Dilute to the mark with Methanol .

    • Stopper the flask and invert 10 times to mix.

  • Labeling:

    • Label with: Name, Concentration, Solvent, Preparation Date, Expiration Date (typically 1 month for stock), and Initials.

Workflow Visualization

The following diagram illustrates the critical decision nodes and workflow for the preparation and verification of the standard.

G Start Start: Ref Std Preparation CheckCoA Analyze CoA (Purity & Salt Form) Start->CheckCoA CalcMass Calculate Mass (M) Include Salt Correction CheckCoA->CalcMass Weigh Weigh Standard (Amber Flask, +/- 0.01 mg) CalcMass->Weigh Dissolve Dissolve in MeOH (Sonicate < 25°C) Weigh->Dissolve Dilute Dilute to Volume (Mix Inversion x10) Dissolve->Dilute Verify HPLC Verification (Check vs. Previous Stock) Dilute->Verify Verify->Weigh Fail (>2% Diff) Storage Storage (-20°C, Amber Vial) Verify->Storage Pass

Figure 1: Critical workflow for the preparation and verification of the (R)-2-Bromo Phenylephrine reference standard.

Quality Control & Stability

System Suitability Verification

Before using the stock solution for quantitative analysis, verify its integrity:

  • Chromatographic Purity: Inject the stock (diluted to working concentration) to ensure a single major peak (>98% area).

  • Response Factor Check: If a previous valid stock exists, the response (Area/Conc) of the new stock should agree within ±2.0% .

Storage Conditions
  • Temperature: Store at -20°C ± 5°C (long term) or 2-8°C (short term, < 1 week).

  • Container: Amber borosilicate glass vials with PTFE-lined screw caps.

  • Stability: Brominated phenylephrine analogs may undergo de-halogenation under UV light. Strict light protection is mandatory.

References

  • Toronto Research Chemicals . (R)-2-Bromo Phenylephrine Hydrochloride Product Page. Retrieved from

  • United States Pharmacopeia (USP).
  • European Directorate for the Quality of Medicines (EDQM) . Phenylephrine Hydrochloride Monograph 0632. European Pharmacopoeia.[1][2][3]

  • PubChem . Phenylephrine Hydrochloride Compound Summary. Retrieved from

  • Sigma-Aldrich . (R)-6-Bromo Phenylephrine Hydrochloride (Structural Analog Reference). Retrieved from

Sources

Application Note: Robust Retention of Polar Bromo-Phenylephrine Analogs Using Ion-Pairing Reversed-Phase Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide and a robust starting protocol for the analysis of highly polar bromo-phenylephrine analogs using ion-pairing reversed-phase high-performance liquid chromatography (RP-HPLC). Traditional RP-HPLC methods often fail to provide adequate retention for such polar, ionizable compounds, leading to their elution in or near the solvent front.[1][2][3][4] Ion-pairing chromatography (IPC) overcomes this challenge by introducing a reagent to the mobile phase that forms a neutral, hydrophobic complex with the charged analyte, significantly enhancing its retention on nonpolar stationary phases like C18 or C8.[5][6] This document details the underlying principles, provides a systematic approach to method development, and offers a validated starting protocol for immediate implementation in research, development, and quality control environments.

The Challenge: Poor Retention of Polar Analogs

Phenylephrine and its halogenated analogs, such as bromo-phenylephrine, are polar molecules containing ionizable amine groups. In typical reversed-phase chromatography, which relies on hydrophobic interactions, these compounds exhibit minimal affinity for the nonpolar stationary phase.[2] As a result, they travel through the column with the mobile phase and elute very early, often co-eluting with the solvent front or other unretained impurities. This lack of retention makes accurate quantification and separation from related substances nearly impossible.

The Solution: Principle of Ion-Pairing Chromatography (IPC)

Ion-pairing chromatography is a powerful technique that modifies the retention behavior of ionic or ionizable analytes in RP-HPLC.[7][8][9] The core principle involves adding an "ion-pairing agent" (IPA) to the mobile phase.[1][5]

Mechanism of Action: For a positively charged analyte like a protonated bromo-phenylephrine analog, an anionic IPA is chosen, such as an alkyl sulfonate (e.g., sodium heptanesulfonate).[1][5][10] Two primary models describe the retention mechanism:

  • Ion-Pair Partition Model: The IPA and the analyte form a neutral ion-pair in the mobile phase. This neutral complex is more hydrophobic and can partition onto the stationary phase, thus increasing retention.[5][6]

  • Dynamic Ion-Exchange Model: The hydrophobic tail of the IPA adsorbs onto the nonpolar stationary phase, creating a dynamic, charged surface.[6][7] The oppositely charged analyte is then retained on this surface via an ion-exchange mechanism.[6][7]

In practice, a combination of both mechanisms likely contributes to the separation. The result is a dramatic and controllable increase in the retention of the polar analyte.

Systematic Method Development

Achieving optimal separation requires a systematic approach to selecting and optimizing IPC parameters. Key variables include the choice of ion-pairing agent, mobile phase pH, organic modifier, and column temperature.[7]

Selection of the Ion-Pairing Agent

The choice of IPA is critical and depends on the charge of the analyte and the desired retention.[11]

  • Analyte: Bromo-phenylephrine analogs are basic compounds that will be positively charged (cationic) at an acidic pH.[12]

  • Required IPA: An anionic IPA is needed to pair with the cationic analyte.[1] Alkyl sulfonates are excellent choices.[5]

  • Hydrophobicity (Chain Length): The retention of the ion-pair increases with the alkyl chain length of the IPA. Longer chains (e.g., octanesulfonate) provide more retention than shorter chains (e.g., pentanesulfonate).[9][11] Sodium 1-heptanesulfonate is often a good starting point, offering a balance between sufficient retention and reasonable equilibration times.[5]

Ion-Pairing AgentTypical UseRelative Retention
Sodium 1-PentanesulfonateAnalysis of CationsLow
Sodium 1-HexanesulfonateAnalysis of CationsMedium
Sodium 1-Heptanesulfonate Analysis of Cations (Recommended Start) Medium-High
Sodium 1-OctanesulfonateAnalysis of CationsHigh
Optimizing Mobile Phase pH

The pH of the mobile phase is a crucial parameter that controls the ionization state of the analyte.[7][11]

  • Causality: For bromo-phenylephrine (a basic compound), the mobile phase pH must be set at least two units below its pKa to ensure it is fully protonated (positively charged).[11] This ensures consistent and reproducible interaction with the anionic IPA. A pH between 2.5 and 4.0 is typically effective.

  • Buffer Selection: Use of a buffer (e.g., phosphate or acetate) is essential to maintain a stable pH and ensure robust, repeatable results.[11] Phosphoric acid is a common choice for setting a low pH.[13]

Workflow for IPC Method Development

The following diagram illustrates a logical workflow for developing a robust ion-pairing chromatography method.

IPC_Method_Development Start Define Goal: Retain Polar Bromo-Phenylephrine Analogs SelectIPA Select Anionic IPA (e.g., Heptanesulfonate) Start->SelectIPA SetpH Set Mobile Phase pH (e.g., pH 2.5-3.5 with H3PO4) Ensure Analyte is Ionized SelectIPA->SetpH SelectColumn Select Column (e.g., C18, 150 x 4.6 mm, 5 µm) SetpH->SelectColumn InitialRun Perform Initial Isocratic Run (e.g., 5 mM IPA, 20% ACN) SelectColumn->InitialRun Evaluate Evaluate Retention & Peak Shape InitialRun->Evaluate OptimizeGradient Optimize Organic Gradient (e.g., 10-50% ACN) Evaluate->OptimizeGradient Retention OK? OptimizeIPA Adjust IPA Concentration (2-10 mM) Evaluate->OptimizeIPA Retention Too Low/High? OptimizeTemp Adjust Temperature (e.g., 30-40 °C) for Peak Shape OptimizeGradient->OptimizeTemp OptimizeIPA->OptimizeTemp FinalMethod Final Validated Method OptimizeTemp->FinalMethod

Sources

Troubleshooting & Optimization

Improving peak shape of (R)-2-Bromo Phenylephrine on C18 columns

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Optimization Subject: Troubleshooting Peak Shape for (R)-2-Bromo Phenylephrine on C18 Columns Ticket ID: #RX-BP-C18-OPT

Executive Summary

(R)-2-Bromo Phenylephrine presents a dual chromatographic challenge: it retains the basic amine functionality (


) of its parent molecule (Phenylephrine), causing severe interaction with residual silanols, while the bromine substitution  increases lipophilicity and steric bulk. Poor peak shape (tailing factors > 1.5) on C18 columns is typically caused by secondary cation-exchange interactions rather than column overload.

This guide provides a root-cause analysis and self-validating protocols to achieve a USP Tailing Factor (


) 

.

Module 1: The Mechanism of Failure

Why does your peak tail? On a standard C18 silica column, the separation mechanism should be purely hydrophobic partition. However, at neutral pH (pH 6–8), two competing events occur:

  • Analytes are Protonated: The secondary amine of (R)-2-Bromo Phenylephrine is positively charged (

    
    ).
    
  • Silanols are Ionized: Residual silanol groups (

    
    ) on the silica surface deprotonate to 
    
    
    
    (pK_a
    
    
    3.5–4.5).

Result: The positively charged amine binds electrostatically to the negatively charged silanol (Cation Exchange). This kinetics is slow, resulting in a "drag" on the peak tail.

Diagram: The Silanol Trap

The following diagram illustrates the competing interactions occurring inside your column.

SilanolMechanism Analyte (R)-2-Bromo Phenylephrine (Protonated Amine BH+) C18 C18 Ligand (Hydrophobic Interaction) Analyte->C18 Fast Kinetics (Sharp Peak) Silanol Ionized Silanol (Si-O-) (Cation Exchange Site) Analyte->Silanol Slow Kinetics (Peak Tailing) Peak Chromatographic Result C18->Peak Retention Silanol->Peak Asymmetry > 1.5

Caption: Figure 1. Dual retention mechanism. The secondary interaction with ionized silanols (red path) causes peak tailing, while hydrophobic interaction (green path) governs retention.

Module 2: Mobile Phase Optimization (The Chemical Fix)

The most effective way to fix peak shape without changing the column is to suppress the silanol ionization or block the interaction.

Strategy A: Low pH Suppression (Recommended)

By lowering the pH to


, you protonate the silanols (

becomes

), rendering them neutral. They can no longer bind the amine.

Protocol: Phosphate Buffer pH 2.5

  • Dissolve: 3.4 g Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL HPLC-grade water (25 mM).
    
  • Adjust: Add Phosphoric Acid (

    
    ) dropwise until pH reaches 2.5 ± 0.1 .
    
  • Filter: Filter through a 0.22 µm nylon membrane.

  • Mobile Phase: Mix 85% Buffer / 15% Acetonitrile (adjust organic ratio based on retention time). Note: The bromine atom increases retention compared to phenylephrine; you may need higher organic content.

Scientific Rationale: At pH 2.5, the silanol population is >99% protonated. This eliminates the cation-exchange site [1].[1]

Strategy B: Sacrificial Base (Silanol Blocking)

If you cannot use low pH (e.g., stability issues), add a "sacrificial base" that binds to silanols stronger than your analyte.

Protocol: Triethylamine (TEA) Modifier [2]

  • Add: 5 mL of Triethylamine to 1 L of your aqueous buffer (0.5% v/v).

  • Adjust pH: CRITICAL. You must adjust the pH after adding TEA, usually to pH 3.0 or 7.0, using Phosphoric Acid.

  • Mechanism: The TEA protonates and saturates the silanol sites, creating a "shield" that prevents the (R)-2-Bromo Phenylephrine from binding [2].

Comparison of Additives

AdditiveMechanismProsCons
TFA (0.1%) Ion Pairing + pH ControlSharp peaks, volatile (LC-MS friendly).Can suppress MS signal; difficult to wash off column.
TEA (0.1-0.5%) Silanol BlockerExcellent shape for amines on older silica.Non-volatile (bad for LC-MS); increases column equilibration time.
Octanesulfonate Strong Ion PairingUSP standard for Phenylephrine [3].Complex preparation; permanent column modification.

Module 3: Stationary Phase Selection (The Physical Fix)

If mobile phase adjustments fail, the column chemistry is likely the bottleneck.

End-Capping is Non-Negotiable

Ensure your C18 column is "End-Capped." Manufacturers react residual silanols with small reagents (e.g., trimethylchlorosilane).

  • Avoid: "StableBond" or non-end-capped columns for this application at pH > 3.

  • Select: "Double End-Capped" or "Base Deactivated" (BDS) columns.

Modern Solution: Charged Surface Hybrid (CSH)

For difficult amines, modern columns use a positively charged surface.

  • Theory: The column surface is modified to have a slight positive charge.[3] This repels the positively charged (R)-2-Bromo Phenylephrine amine, preventing it from touching the surface silanols [4].

  • Benefit: Excellent peak shape even at low ionic strength (0.1% Formic Acid).

Module 4: Troubleshooting Workflow

Use this decision tree to diagnose persistent issues.

TroubleshootingTree Start Start: Peak Tailing > 1.5 CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH LowerPH Action: Adjust pH to 2.5 (Phosphate Buffer) CheckPH->LowerPH No CheckCol Is Column End-Capped? CheckPH->CheckCol Yes LowerPH->CheckCol SwitchCol Action: Switch to BDS or Hybrid C18 CheckCol->SwitchCol No CheckLoad Check Sample Diluent CheckCol->CheckLoad Yes SwitchCol->CheckLoad DiluentFix Action: Match Diluent to Initial Mobile Phase CheckLoad->DiluentFix Strong Solvent Effect AddTEA Action: Add 5mM TEA or Ion Pair Reagent CheckLoad->AddTEA Diluent OK

Caption: Figure 2. Step-by-step diagnostic workflow for eliminating peak tailing.

Frequently Asked Questions (FAQ)

Q: My peak is splitting, not just tailing. Is this the same issue? A: Likely not. Peak splitting is often caused by a solvent mismatch . If you dissolve (R)-2-Bromo Phenylephrine in 100% Methanol but your mobile phase is 90% Water, the strong solvent travels faster than the analyte, causing it to precipitate or travel in bands.

  • Fix: Dissolve the sample in the mobile phase (e.g., 85% Buffer / 15% ACN).

Q: Can I use high pH (> 10) to fix the tailing? A: Theoretically, yes. At pH 10, the amine is neutral (


) and won't interact with silanols. However , standard silica C18 dissolves at pH > 8. You must  use a Hybrid column (e.g., Waters BEH or Agilent Poroshell HPH) designed for high pH stability [5].

Q: Does the bromine atom change the column requirements compared to standard Phenylephrine? A: Yes. The bromine atom makes the molecule more hydrophobic (higher logP). You will likely need a higher percentage of organic modifier (Acetonitrile/Methanol) to elute it compared to the parent drug. However, the tailing mechanism (amine-silanol) remains identical.

References

  • Phenomenex. (2025).[4] Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Notes. Link

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Link

  • United States Pharmacopeia (USP). USP Monograph: Phenylephrine Hydrochloride. USP-NF.[5] Link

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. Link

  • Agilent Technologies. (2021). Modernizing LC Methods for USP Phenylephrine HCl. Agilent Application Notes. Link

Sources

Eliminating baseline noise in low-level bromo impurity detection

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Eliminating Baseline Noise

Welcome to the technical support center for low-level bromo impurity detection. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of eliminating baseline noise to achieve the low limits of detection required for regulatory compliance and product safety. As your Senior Application Scientist, I will guide you through the causality of baseline noise and provide field-proven, systematic troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is baseline noise, and why is it a critical issue for low-level bromo impurity analysis?

A: Baseline noise refers to the random, high-frequency fluctuations observed in a chromatogram when no analyte is eluting. It is distinct from baseline drift, which is a slow, steady change over a longer timescale.[1] For trace-level analysis, such as quantifying bromo impurities that may be potentially genotoxic, a low signal-to-noise ratio (S/N) is essential. Excessive baseline noise can obscure small impurity peaks, leading to inaccurate quantification, elevated limits of detection (LOD) and quantitation (LOQ), and ultimately, a failure to meet the stringent reporting thresholds set by regulatory bodies like the ICH.[2][3]

Q2: What are the primary sources of baseline noise in chromatographic systems?

A: Baseline noise can originate from multiple sources, which can be broadly categorized as chemical, electronic, and environmental.

  • Chemical Sources: These include contaminated mobile phases or carrier gases, column stationary phase bleed, leaking septa in GC, or a contaminated detector flow cell in HPLC.[4][5][6][7]

  • Electronic Sources: This includes noise from the detector electronics, a failing detector lamp (e.g., UV lamp in HPLC), or electrical interference from nearby equipment.[4][8]

  • Environmental Sources: Fluctuations in laboratory temperature can affect both the mobile phase viscosity and detector response, contributing to noise.[6][9]

Q3: Are there any specific challenges associated with bromo compounds that can affect the baseline?

A: While most baseline issues are system-related, the nature of bromo compounds can present unique challenges. For instance, some brominating agents like N-bromosuccinimide (NBS) are highly reactive and can degrade, potentially creating multiple minor species that can complicate the baseline.[10] In mass spectrometry, the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key identifier, but at very low levels, the isotopic peaks can be difficult to distinguish from baseline noise.

Systematic Troubleshooting of Baseline Noise

A logical, step-by-step approach is the most efficient way to identify and resolve the source of baseline noise. The following diagram illustrates a universal troubleshooting workflow.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: System vs. Column cluster_2 Phase 3: Resolution Start High Baseline Noise Observed CheckMethod Review Method Parameters (Wavelength, Attenuation, Gas Flows) Start->CheckMethod IsolateColumn Replace Column with Union/ Restrictor Capillary CheckMethod->IsolateColumn NoisePersists Does Noise Persist? IsolateColumn->NoisePersists ColumnIssue Noise is Column-Related (Bleed, Contamination) NoisePersists->ColumnIssue No SystemIssue Noise is System-Related (Mobile/Carrier Phase, Pump, Detector) NoisePersists->SystemIssue Yes ResolveColumn Condition, Flush, or Replace Column ColumnIssue->ResolveColumn TroubleshootSystem Systematic Check: - Prepare Fresh Mobile Phase/Check Gas Purity - Inspect Pump/Inlet - Clean/Service Detector SystemIssue->TroubleshootSystem FinalCheck Verify Baseline Stability ResolveColumn->FinalCheck TroubleshootSystem->FinalCheck

Caption: A systematic workflow for troubleshooting baseline noise.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

High baseline noise in HPLC often points to issues with the mobile phase, pump, or detector.

Q4: My HPLC baseline is noisy, especially during a gradient run. What should I check first?

A: Noisy baselines in gradient elution are frequently linked to the mobile phase or the pump's mixing performance.

  • Causality: When two or more solvents are mixed, incomplete mixing can create minor fluctuations in the mobile phase composition reaching the detector, which in turn causes baseline noise. Additionally, impurities in one of the solvents can appear as "ghost peaks" or a noisy baseline as its proportion increases during the gradient.[7]

  • Troubleshooting Protocol:

    • Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents and freshly prepared mobile phases. Water is a common source of contamination.[7][11]

    • Degassing: Inadequate degassing allows microbubbles to form, which can cause pressure fluctuations and detector noise.[6][7] Use an inline degasser or helium sparging for best results; sonication is often insufficient.[12]

    • Pump & Mixer: Check for pressure pulsations. These may indicate a leaking pump seal, worn check valves, or trapped air bubbles in the pump head.[7][13] If your system has an external mixer, ensure it is functioning correctly.

    • Blank Gradient: Run a blank gradient (without an injection) to confirm the noise is related to the mobile phase composition change.[9]

Symptom Common Cause Recommended Action
Cyclic/Pulsating Noise Pump check valves, seals, or air bubbles.Service pump check valves and seals; thoroughly purge the pump.[7][13]
High-Frequency, Spiking Noise Air bubbles in the detector flow cell.Flush the detector cell with a strong solvent like methanol or isopropanol. Consider adding a back-pressure regulator after the detector.[11]
Irregular Noise/Drift Contaminated mobile phase or column.Prepare fresh mobile phase; flush the column.[11][14]
Increased Noise at Low UV Wavelengths (<220nm) UV absorbance of mobile phase additives (e.g., TFA, Formic Acid).Use high-purity additives and select a wavelength with minimal interference.[9] Ensure the mobile phase components are balanced in their UV absorbance.[13]

Troubleshooting Guide: Gas Chromatography (GC) and GC-MS

In GC and GC-MS, the primary sources of baseline noise are related to the carrier gas, the inlet, the column, or the detector.

G cluster_Gas Gas Supply Issues cluster_Inlet Inlet Issues cluster_Column Column Issues cluster_Detector Detector Issues System Gas Supply Inlet Column Detector GasNode Contaminated Carrier Gas (Moisture, Oxygen, Hydrocarbons) Impure Makeup Gas System:f0->GasNode introduces chemical noise InletNode Septum Bleed/Coring Contaminated Liner Leaks System:f1->InletNode introduces particulates & bleed ColumnNode Stationary Phase Bleed Column Contamination (from previous injections) System:f2->ColumnNode contributes to high background DetectorNode Contaminated Detector (e.g., FID Jet, MS Ion Source) Electronic Instability System:f3->DetectorNode causes erratic signal & spikes

Caption: Common sources of baseline noise within a GC system.

Q5: My GC-MS baseline is high and noisy. Where should I start my investigation?

A: A high and noisy baseline in GC-MS often points to contamination or bleed within the system.

  • Causality: Contaminants can slowly elute from the inlet or the front of the column, creating a continuous background signal (noise). At high temperatures, the column's stationary phase can degrade ("bleed"), releasing siloxanes that are detected by the MS and elevate the baseline.[4][15]

  • Troubleshooting Protocol:

    • Septum Bleed: The septum is a common source of contamination.[5][15] Run a blank analysis. If noise is still present, replace the septum with a high-quality, low-bleed version. Avoid overtightening the septum nut.

    • Inlet Liner: Sample residue can accumulate in the liner.[15][16] Replace the inlet liner and O-ring as part of routine maintenance.

    • Column Bleed: Condition the column according to the manufacturer's instructions to remove residual solvents and unbound stationary phase.[5][17] If the column is old or has been exposed to oxygen at high temperatures, it may be permanently damaged and require replacement.

    • Gas Purity: Ensure high-purity carrier gas (e.g., Helium 99.999%) is used. Install and regularly replace gas filters to trap moisture, oxygen, and hydrocarbons.[5]

Q6: I see random, sharp spikes in my GC chromatogram. What causes this?

A: Spikes are typically caused by electrical interference or particulate matter reaching the detector.[8]

  • Causality: Small particles, often from a cored septum, can flake off and travel through the column to the detector, creating a sharp, random signal as they are incinerated (in an FID) or detected.[5][16] Electrical disturbances from other lab equipment can also induce spikes.[8]

  • Troubleshooting Protocol:

    • Check for Particulates: Inspect the inlet liner for small, dark specks, which are signs of septum coring. Replace the septum and liner if particles are found.[5][16]

    • Electrical Grounding: Ensure the GC is properly grounded. Check for loose electrical connections.[4] Try to isolate the instrument on a dedicated circuit to rule out interference from other equipment.[8]

    • Detector Cleaning: If the problem persists, the detector itself may be contaminated and require cleaning according to the manufacturer's protocol.[4][18]

Best Practices for Method Validation

When developing a method for low-level impurities, validation must be performed according to guidelines such as ICH Q2(R1) to demonstrate the method is suitable for its intended purpose.[19][20]

Validation Parameter Impact of Baseline Noise Best Practice
Specificity High noise can obscure co-eluting peaks, making it difficult to prove the method is specific for the target impurity.Spike the sample with known impurities to demonstrate separation from the main component and each other.[19][20] Use a photodiode array (PDA) detector for peak purity analysis.[21]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Directly impacted by the signal-to-noise ratio. High noise raises the LOD/LOQ.[22]The baseline noise must be low enough to achieve an S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Accuracy & Precision Inconsistent integration due to a noisy baseline leads to poor precision (high %RSD) and inaccurate results.[22]Ensure the baseline is stable before and after the peak of interest for consistent integration. Validate across the specified range, from the reporting level to 120% of the specification limit.[20]
Robustness A method sensitive to minor changes (e.g., mobile phase pH, temperature) may exhibit baseline instability.During development, intentionally vary parameters like mobile phase composition (±2%) and column temperature (±5°C) to ensure the baseline remains stable.[2]

By systematically addressing the potential sources of baseline noise and adhering to robust validation principles, you can develop reliable and sensitive analytical methods capable of accurately quantifying low-level bromo impurities, ensuring the safety and quality of your pharmaceutical products.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science.
  • Eliminating Baseline Problems. (n.d.). Agilent.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (2023, June 30). Drawell.
  • MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. (n.d.). Scientific Instrument Services.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review.
  • Troubleshooting GC Selectivity, Resolution, and Baseline Issues. (2013, August 1). LCGC International.
  • Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. (2021, May 25). Technology Networks.
  • Why Your GC Baseline Is Noisy — And How to Fix It. (n.d.). Applied Analytical Systems.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). European Medicines Agency.
  • 4-2 Baseline Problems | Technical Support. (n.d.). GL Sciences.
  • Chromatography Theory Chapter 3 – Dealing with Noise by Smoothing. (2025, September 24). Chromperfect.
  • 5 Ways to Approach Baseline Issues. (n.d.). Chromatography Today.
  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee.
  • A Comparative Guide to the Purity Analysis of 2-bromo-1H-indole-3-acetonitrile by HPLC and NMR. (n.d.). Benchchem.
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas.
  • Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). (2025, August 22).
  • HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex.
  • Baseline Disturbance. (2025, April 15). Shimadzu.
  • Common Causes of Baseline Noise. (2020, August 31). Overbrook Services.
  • Bromate analysis in groundwater and wastewater samples. (2005, October 15). PubMed.
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Separation Science.
  • Why am I getting Baseline noise in HPLC? (2016, March 7). ResearchGate.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International.
  • High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. (n.d.). Shimadzu.
  • How to develop better drug impurity analysis methods. (n.d.). ThermoFisher.
  • Ion Burn and the Dirt of Mass Spectrometry. (2020, November 16). Spectroscopy Online.
  • Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. (2022, December 28). MDPI.
  • Interferences and contaminants encountered in modern mass spectrometry. (n.d.).
  • Why and How to Avoid Ionic Contamination in Water Used for LC–MS Analyses. (2020, November 12). Chromatography Online.
  • Ion Chromatography–High-Resolution Mass Spectrometry Method for the Determination of Bromide Ions in Cereals and Legumes: New Scenario for Global Food Security. (2022, August 9). MDPI.
  • New analytical methods for impurity detection. (2020, July 8). SelectScience.
  • Impurity Identification. (n.d.). Cambrex.
  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. (2016, May 19). ResearchGate.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Gradient Slope for Related Substances Analysis

Introduction: The Gradient Slope Dilemma

Welcome. You are likely here because your current method for Phenylephrine HCl (PE) related substances is failing. Perhaps the critical pair (PE and Norephenylephrine) is co-eluting, or your run times are excessive.

Phenylephrine is a hydrophilic, basic molecule.[1][2] Traditional USP methods rely on Ion-Pairing Chromatography (IPC) using sodium 1-octanesulfonate (SOS) on C18 columns. In this context, the Gradient Slope ($ %B/\text{min}


\alpha$).

This guide moves beyond "trial and error" by applying Linear Solvent Strength (LSS) theory to optimize your separation.

Module 1: The Theory (FAQ)

Q1: Why does changing the gradient slope affect resolution more than isocratic hold times?

In isocratic elution, peak width (


) increases with retention time.[3] In gradient elution, the rear of the peak moves faster than the front as the solvent strength increases, compressing the peak (peak focusing).

However, resolution (


) is governed by the gradient steepness parameter, 

:


Where:

  • 
    : Change in organic fraction (e.g., 0.05 to 0.50).
    
  • 
    : Column void volume (mL).
    
  • 
    : Gradient time (min).
    
  • 
    : Flow rate (mL/min).[1][3][4][5][6][7]
    

The Causality:

  • Steep Slope (High

    
    ):  Increases peak height and reduces run time, but compresses the chromatogram, potentially merging the critical pair (PE and Norephenylephrine).
    
  • Shallow Slope (Low

    
    ):  Increases the effective retention factor (
    
    
    
    ), improving resolution (
    
    
    ) but broadening peaks and increasing the limit of detection (LOD).
Q2: I am using the USP method (Ion-Pairing). How does gradient slope interact with the ion-pair reagent?

This is the most common pitfall. In IPC, retention is driven by the adsorption of the hydrophobic tail of the pairing agent (SOS) onto the C18 surface.

  • High Organic % (Steep Gradient): Rapidly desorbs the ion-pairing reagent from the stationary phase.

  • Result: If the gradient is too steep, you lose the ion-exchange mechanism before Phenylephrine elutes, causing it to elute in the void volume. You must maintain a shallow slope to keep the pairing agent active during the elution window of the polar basic analytes.

Module 2: Troubleshooting Scenarios

Scenario A: The "Critical Pair" Merge

Symptom: Phenylephrine and Norephenylephrine (Impurity A) are co-eluting (


).
Root Cause:  The gradient slope at the moment of elution is too steep, forcing both molecules to migrate at similar velocities despite their structural difference (a single methyl group).

Corrective Action:

  • Identify the

    
     where the pair elutes (e.g., 12% B).[8]
    
  • Insert a Isocratic Hold or a Shallow Ramp (0.5% B/min) starting 2 minutes before this point and ending 2 minutes after.

  • Compensate: Increase the slope after this pair elutes to wash out late-eluting impurities (like Phenylephrine Ketone).

Scenario B: Baseline Drift & Ghost Peaks

Symptom: Significant rising baseline interfering with integration of trace impurities. Root Cause: Refractive index mismatch or UV absorption difference between Mobile Phase A (Buffer) and B (Organic). Corrective Action:

  • Balance the Absorbance: If Mobile Phase A contains 5mM SOS and pH 3.0 Phosphate, ensure Mobile Phase B contains the same concentration of SOS and Acid, but dissolved in the organic/water mix.

  • Reference Wavelength: If using DAD, do not use a reference wavelength (e.g., 360 nm) if the impurities absorb there. Phenylephrine impurities often have broad UV spectra.

Module 3: Optimization Protocol

Workflow: The "Scouting Run" Approach

Do not guess the slope. Calculate it.

Step 1: The Scouting Gradient

Run a linear gradient from 5% B to 100% B over 20 minutes (standard analytical column).

ParameterSetting
Column C18 (Base Deactivated), 150 x 4.6 mm, 3-5 µm
Mobile Phase A 10mM Sodium 1-Octanesulfonate, pH 3.0 (Phosphate)
Mobile Phase B Acetonitrile / Water (90:10) + 10mM SOS
Gradient 5% to 60% B in 20 min
Flow Rate 1.0 mL/min
Step 2: Calculate Optimal Slope

Locate the retention time (


) of the first and last peak of interest.[5]
  • If

    
    : Use Isocratic  elution.
    
  • If

    
    : Use Gradient  elution.
    
Step 3: The Segmented Gradient Strategy

For Phenylephrine, a segmented gradient is almost always required to separate the polar parent from non-polar synthesis byproducts.

Optimized Gradient Table (Example):

Time (min)% Mobile Phase BSlope (%/min)Purpose
0.05-Initial Equilibration
2.050Isocratic hold for injection pulse
15.0251.5 Shallow slope for Critical Pair (PE/NorePE)
25.0805.5 Steep slope to elute hydrophobic Ketones
30.0800Wash
30.15-Return to Initial
38.050Re-equilibration (Critical for IPC)

Module 4: Visualization & Logic

Logic Diagram: Gradient Optimization Decision Tree

Use this logic flow to determine your next move during method development.

GradientOptimization Start Start: Scouting Run (5-100% B) CheckRs Check Resolution (Rs) of Critical Pair Start->CheckRs RsGood Rs > 2.0 CheckRs->RsGood Separation Excess RsPoor Rs < 1.5 CheckRs->RsPoor Co-elution SpeedUp Increase Slope (Reduce Run Time) RsGood->SpeedUp Flatten Decrease Slope (Targeted Segment) RsPoor->Flatten CheckPeakShape Check Peak Shape SpeedUp->CheckPeakShape Flatten->CheckPeakShape Tailing Tailing > 1.5 CheckPeakShape->Tailing GoodShape Symm < 1.2 CheckPeakShape->GoodShape FixTailing Adjust pH or Increase Ion-Pair Conc. Tailing->FixTailing Finalize Validate Method GoodShape->Finalize FixTailing->Start Re-run

Caption: Decision tree for optimizing gradient slope based on Resolution (


) and Peak Symmetry.
Mechanism: Impact of Slope on Elution[6][10][11]

The following diagram illustrates why a segmented gradient is necessary for Phenylephrine (Hydrophilic) vs. its impurities (Hydrophobic).

ElutionMechanism Gradient Gradient Slope (%B / min) Selectivity Selectivity (α) Gradient->Selectivity High Slope reduces α for early eluters Capacity Peak Capacity (Pc) Gradient->Capacity High Slope increases Pc (Sharper Peaks) PE Phenylephrine (Polar) Impurity Impurity (Ketone) (Non-Polar) Selectivity->PE Critical for Capacity->Impurity Critical for

Caption: The trade-off: Shallow slopes preserve selectivity for Phenylephrine; steep slopes ensure peak capacity for late-eluting hydrophobic impurities.

References

  • USP Monograph : Phenylephrine Hydrochloride. United States Pharmacopeia and National Formulary (USP-NF). Rockville, MD: United States Pharmacopeial Convention.

  • Snyder, L. R., & Dolan, J. W. (2006). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience.[4]

  • Chromatography Online (LCGC). The Secrets of Successful Gradient Elution. (2020).

    
    . 
    
  • PubChem . Phenylephrine Hydrochloride Compound Summary. National Center for Biotechnology Information.

Sources

Technical Support Center: Reducing Matrix Interference in (R)-2-Bromo Phenylephrine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Bioanalytical Method Optimization | Ticket Priority: High

Introduction: The Matrix Challenge

Welcome to the Technical Support Center. You are likely here because your LC-MS/MS assay for (R)-2-Bromo Phenylephrine is suffering from low sensitivity, variable recovery, or poor enantiomeric resolution.

(R)-2-Bromo Phenylephrine is a halogenated analog of phenylephrine. While it shares the basic amine and phenolic functionalities of its parent, the bromine atom introduces increased lipophilicity and unique steric challenges. In biological matrices (plasma, urine), endogenous phospholipids and proteins frequently co-elute with this analyte, causing severe ion suppression . Furthermore, distinguishing the active (R)-enantiomer from the (S)-impurity or matrix interference requires precise chiral resolution.

This guide provides a self-validating workflow to eliminate these interferences.

Module 1: Sample Preparation (The First Line of Defense)

The Issue: Protein Precipitation (PPT) is insufficient. It leaves behind 60-70% of phospholipids, which accumulate on the column and suppress ionization at the source.

The Solution: Switch to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

  • Scientific Rationale: (R)-2-Bromo Phenylephrine contains a secondary amine (pKa ~9.8). By using an MCX sorbent, you can lock the analyte onto the cartridge via a strong ionic bond, wash away neutral/acidic matrix components (including phospholipids) with 100% organic solvent, and then elute the clean analyte with a basic buffer.

Optimized MCX Protocol
StepSolvent/BufferMechanism
1.[1] Condition Methanol followed by WaterActivates sorbent pores.
2. Load Sample diluted in 2% Formic AcidAcidifies sample (pH < pKa) ensuring analyte is positively charged (

) to bind to the sorbent.
3. Wash 1 2% Formic Acid in WaterRemoves proteins and salts.
4. Wash 2 100% Methanol (Critical)Removes hydrophobic neutrals and phospholipids . The analyte stays bound ionically.
5. Elute 5% Ammonium Hydroxide in MethanolIncreases pH (> pKa), neutralizing the amine (

) to break the ionic bond and release the analyte.
Workflow Visualization

SPE_Workflow start Biological Sample (Plasma/Urine) acidify Acidify (2% Formic Acid) Target pH 3.0 start->acidify load Load onto MCX Cartridge (Ionic Binding) acidify->load wash_aq Aqueous Wash (Remove Salts/Proteins) load->wash_aq wash_org 100% Methanol Wash (REMOVE PHOSPHOLIPIDS) wash_aq->wash_org Critical Cleanup Step elute Elute (5% NH4OH in MeOH) (Release Analyte) wash_org->elute analysis LC-MS/MS Analysis elute->analysis

Caption: Figure 1. Mixed-Mode Cation Exchange (MCX) workflow designed to selectively remove phospholipid interference while retaining the basic analyte.

Module 2: Chromatographic Resolution (The Chiral Challenge)

The Issue: Standard C18 columns cannot separate the (R)-enantiomer from the (S)-enantiomer. Additionally, the bromine substitution can lead to co-elution with the parent phenylephrine if not resolved.

The Solution: Use Polysaccharide-based Chiral Stationary Phases (CSPs) in Reversed-Phase mode.

  • Scientific Rationale: Amylose or Cellulose carbamate derivatives form "chiral cavities." The (R)-2-Bromo Phenylephrine fits differently into these cavities than the (S)-form due to the spatial arrangement of the hydroxyl and amine groups relative to the bromine.

Column Selection Guide
Column ChemistrySelectivity ProfileRecommended Mobile Phase
Amylose tris(3,5-dimethylphenylcarbamate) First Choice. Excellent for aromatic alcohols. High resolution for halogenated analogs.10 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (40:60)
Cellulose tris(3-chloro-4-methylphenylcarbamate) Alternative. Better if the bromine atom causes steric hindrance on Amylose.0.1% Diethylamine in MeOH/EtOH (Polar Organic Mode)
C18 (Achiral) NOT RECOMMENDED for chiral purity. Use only if measuring total racemate.Water/Acetonitrile with Formic Acid

Module 3: Mass Spectrometry Optimization

The Issue: Even with SPE, "invisible" matrix effects can suppress ionization efficiency, leading to variable quantification.

The Solution: Deuterated Internal Standards (SIL-IS) and MRM Transition Tuning.

  • Protocol: Use Phenylephrine-d3 or synthesize (R)-2-Bromo Phenylephrine-d3 . The IS must co-elute exactly with the analyte to experience the same matrix effect, thereby mathematically cancelling it out.

Ion Suppression Logic

Ion_Suppression cluster_source ESI Source (Ionization) cluster_detect Detector analyte Analyte Ions signal Reduced Signal (Suppression) analyte->signal matrix Matrix Ions (Phospholipids) matrix->analyte Suppresses droplet Charged Droplet droplet->analyte Competition for Charge droplet->matrix

Caption: Figure 2. Mechanism of Ion Suppression.[2][3] Matrix components compete for surface charge on ESI droplets, reducing the number of analyte ions that reach the detector.[2]

Module 4: Troubleshooting & FAQ

Q: My retention time (RT) is drifting between injections.

  • A: This is likely due to pH hysteresis on the chiral column. Polysaccharide columns are sensitive to pH changes. Ensure your mobile phase is buffered (e.g., Ammonium Bicarbonate) rather than just using additives. Keep temperature constant at 25°C or 30°C.

Q: I see a "ghost peak" interfering with the (R)-enantiomer.

  • A: This is often a "late eluter" from the previous injection.

    • Fix: Add a "sawtooth" wash step at the end of your gradient (ramp to 95% organic for 2 mins) to clear the column.

    • Fix: Check the purity of your derivatizing agent if you are using pre-column derivatization (e.g., Dansyl Chloride).

Q: Recovery is low (<50%) even with MCX SPE.

  • A: The elution step might be too weak. (R)-2-Bromo Phenylephrine is more lipophilic than phenylephrine.

    • Fix: Increase the elution solvent strength. Use 5%

      
       in Acetonitrile  instead of Methanol. Acetonitrile has stronger elution strength for hydrophobic aromatics.
      

Q: Can I use Protein Precipitation (PPT) to save time?

  • A: Only if you use Phospholipid Removal Plates (e.g., HybridSPE or Ostro). Standard PPT (ACN crash) is not recommended for this assay because the phospholipids co-elute with phenylephrine analogs, causing severe signal suppression [1, 5].

References

  • Ptacek, P. et al. (2025). "Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

  • Abdel-Rahman, R. et al. (2023). "Resolving phenylephrine HCl and guaifenesin enantiomers on cellulose-based chiral stationary phases." Chirality.

  • Chambers, E. et al. (2007). "Systematic development of a method for the determination of basic drugs in plasma by LC-MS/MS using mixed-mode cation exchange SPE." Journal of Chromatography B.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • Sigma-Aldrich Technical Report. "Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples."

Sources

Validation & Comparative

A Comparative Guide to the Determination of LOD and LOQ for 2-bromo phenylephrine Impurity in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of established methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the potential process impurity, 2-bromo phenylephrine, in phenylephrine drug substances. As researchers, scientists, and drug development professionals, understanding the subtle yet critical differences between these methods is paramount for robust analytical procedure validation and ensuring drug safety and quality. This document moves beyond mere procedural recitation to explore the causality behind experimental choices, grounded in the authoritative framework of the International Council for Harmonisation (ICH) guidelines.

The Imperative of Impurity Profiling: The Case of 2-bromo phenylephrine

Phenylephrine is a widely used active pharmaceutical ingredient (API), primarily as a decongestant.[1][2] During its synthesis, various related substances and impurities can be introduced. One such potential impurity is 2-bromo phenylephrine, which could arise from the starting materials or side reactions. Regulatory bodies mandate strict control over such impurities. Therefore, the analytical methods used to monitor them must be validated to prove they are fit for purpose.[3][4] Central to this validation is the determination of the method's sensitivity, defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ).[5]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[5][6] It answers the question: "Is the impurity present?"

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[6][7][8] It answers the question: "What is the exact amount of the impurity?"

Accurate determination of LOD and LOQ is not merely a statistical exercise; it is a cornerstone of patient safety, ensuring that even trace levels of potentially harmful impurities are reliably monitored and controlled.

Methodologies for LOD & LOQ Determination: A Comparative Analysis

The internationally recognized guideline for analytical method validation, ICH Q2(R1), outlines several acceptable approaches for determining LOD and LOQ.[3][9] We will compare the two most common and scientifically robust methods used in chromatographic analysis: the Signal-to-Noise (S/N) Ratio and the method based on the Standard Deviation of the Response and the Slope of the Calibration Curve.

FeatureSignal-to-Noise (S/N) Ratio MethodStandard Deviation & Slope Method
Principle Compares the height of the analyte signal to the magnitude of the background noise.Statistically calculates the limits based on the variability of the response at low concentrations and the method's sensitivity (slope).
ICH Ratios LOD is typically where S/N ≈ 3:1. LOQ is where S/N ≈ 10:1.[10][11]LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).[12]
Pros Simple to perform with modern chromatography data systems (CDS). Provides a direct, empirical measure of performance at the detection limit.More objective and statistically rigorous. Less susceptible to subjective noise measurement by the analyst.
Cons The measurement of noise can be inconsistent between different software and analysts. May not be applicable to methods with no observable baseline noise.Requires more extensive experimentation (i.e., preparing and running a low-level calibration curve). The calculated values are estimates and must be experimentally verified.[12]
Best For Analytical procedures that exhibit baseline noise, such as HPLC-UV, GC-FID.[11]Methods where baseline noise is minimal or difficult to measure consistently. It is a universally applicable statistical approach.[13]

Experimental Blueprint: Determining LOD & LOQ for 2-bromo phenylephrine

This section provides a detailed, step-by-step protocol for determining the LOD and LOQ of 2-bromo phenylephrine using a High-Performance Liquid Chromatography (HPLC) method.

Instrumentation, Reagents, and Chromatographic Conditions
  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a suitable starting point for separating phenylephrine and its non-polar bromo-impurity.

  • Reagents: Acetonitrile (HPLC grade), orthophosphoric acid, purified water, Phenylephrine HCl reference standard, and synthesized 2-bromo phenylephrine reference standard.

  • Mobile Phase: A gradient or isocratic mobile phase can be developed. For this example, a mixture of phosphate buffer and acetonitrile is appropriate. A common starting point could be a buffer of 0.1% phosphoric acid in water (A) and acetonitrile (B).[14][15]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Preparation of Solutions
  • Diluent Preparation: Prepare the initial mobile phase composition (e.g., 95:5 Buffer:Acetonitrile) to use as a diluent for all standards and samples. This ensures peak shape integrity.

  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh and dissolve 10 mg of the 2-bromo phenylephrine reference standard in 10.0 mL of diluent. This is the Stock Solution A.

  • Intermediate Stock Solution (10 µg/mL):

    • Pipette 100 µL of Stock Solution A into a 10.0 mL volumetric flask and dilute to volume with the diluent. This is the Intermediate Stock B. This solution serves as the starting point for creating low-level standards.

Workflow for LOD & LOQ Determination

The following diagram outlines the comprehensive experimental workflow.

G cluster_prep Phase 1: Preparation cluster_sn Method A: Signal-to-Noise Ratio cluster_cal Method B: Calibration Curve cluster_verify Phase 2: Verification prep_stock Prepare Stock & Intermediate Solutions sn_series Prepare Spiked Samples at low concentrations prep_stock->sn_series cal_series Prepare Low-Level Calibration Standards (e.g., 5 levels, n=6) prep_stock->cal_series prep_blanks Prepare Blank Samples (Diluent Only) sn_inject Inject Samples & Blanks prep_blanks->sn_inject cal_inject Inject Standards & Blanks prep_blanks->cal_inject sn_series->sn_inject sn_measure Measure Signal (H) & Noise (h) in CDS sn_inject->sn_measure sn_calc Determine Concentrations for S/N ≈ 3 and S/N ≈ 10 sn_measure->sn_calc verify_prep Prepare Samples at Calculated LOQ Concentration sn_calc->verify_prep cal_series->cal_inject cal_reg Perform Linear Regression (Response vs. Concentration) cal_inject->cal_reg cal_calc Calculate LOD & LOQ using LOD = 3.3σ/S, LOQ = 10σ/S cal_reg->cal_calc cal_calc->verify_prep cal_calc->verify_prep verify_inject Inject Replicates (n=6) verify_prep->verify_inject verify_acc Confirm Acceptable Precision & Accuracy verify_inject->verify_acc

Caption: Experimental workflow for LOD and LOQ determination.

Protocol for Signal-to-Noise (S/N) Method
  • Prepare a Series of Dilutions: From Intermediate Stock B (10 µg/mL), prepare a series of solutions with expected concentrations around the presumed LOD/LOQ (e.g., 0.01, 0.02, 0.05, 0.1, 0.2 µg/mL).

  • Inject and Analyze: Inject the blank (diluent) multiple times to establish the baseline noise. Then, inject the prepared low-concentration solutions.

  • Measure S/N: Use the chromatography data system (CDS) to determine the signal-to-noise ratio for each concentration. The signal (S or H) is the peak height of the analyte, while the noise (N or h) is the height of the baseline noise over a region equivalent to at least 20 times the peak width at half-height.

  • Identify LOD and LOQ:

    • The concentration that yields an S/N ratio of approximately 3 is experimentally confirmed as the LOD.[11]

    • The concentration that yields an S/N ratio of approximately 10 is experimentally confirmed as the LOQ.[11]

Protocol for Calibration Curve Method
  • Prepare a Low-Level Calibration Set: Prepare a specific calibration curve using samples containing 2-bromo phenylephrine in the presumed range of the LOQ.[16] For example, prepare 5 concentration levels (e.g., 0.02, 0.04, 0.06, 0.08, 0.1 µg/mL).

  • Inject and Analyze: Inject each concentration level multiple times (e.g., n=3) or analyze multiple independent preparations to get robust statistical data.

  • Construct Calibration Curve: Plot the mean peak area (Response) versus the concentration.

  • Perform Linear Regression: Use software like Microsoft Excel or the built-in CDS tools to perform a linear regression analysis on the data points.[12] Obtain the slope (S) of the line and the standard deviation of the y-intercept (σ).

  • Calculate LOD and LOQ:

    • LOD = 3.3 * (σ / S) [12][17]

    • LOQ = 10 * (σ / S) [12][17]

Mandatory Verification

The values calculated, particularly from the calibration curve method, are statistical estimates. They must be experimentally verified.[12]

  • Prepare a new set of samples at the calculated LOQ concentration.

  • Inject these samples multiple times (e.g., n=6).

  • Calculate the precision (%RSD) and accuracy (%Recovery) for these measurements. The results must meet the pre-defined acceptance criteria for the analytical method (e.g., for impurity quantification, a common target for precision at the LOQ might be an RSD ≤ 10%).[8]

Data Presentation and Interpretation

The following conceptual diagram illustrates the relationship between concentration and the analytical signal, defining the regions of detection and quantification.

G cluster_0 Signal vs. Concentration x_axis Concentration → y_axis Signal → origin origin origin->x_axis origin->y_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 noise Baseline Noise (σ) lod_marker LOD lod_line_start lod_line_end lod_line_start->lod_line_end loq_marker LOQ loq_line_start loq_line_end loq_line_start->loq_line_end region1 Below Detection Limit region2 Detectable, Not Quantifiable region3 Quantifiable Region

Caption: Conceptual relationship of LOD and LOQ to signal and noise.

Hypothetical Results Comparison
ParameterMethodResult (µg/mL)Comments
LOD Signal-to-Noise0.025Based on the concentration giving an S/N ratio of 3.2.
Calibration Curve0.021Calculated as 3.3 * (σ/S). Must be verified by injection.
LOQ Signal-to-Noise0.080Based on the concentration giving an S/N ratio of 10.5.
Calibration Curve0.064Calculated as 10 * (σ/S). Must be verified for precision and accuracy.

The results from the two methods are expected to be in close agreement but are seldom identical.[18] The calibration curve method often yields slightly lower, more optimistic values. This discrepancy underscores the absolute necessity of the verification step. The final, reported LOQ for the method should be the concentration that is experimentally proven to provide results with acceptable precision and accuracy.

Conclusion

The determination of LOD and LOQ is a critical component of validating an analytical method for impurity control. Both the Signal-to-Noise and the Calibration Curve methods are compliant with ICH guidelines, but they differ in their experimental execution and statistical basis. While the S/N method offers a more direct empirical measurement, the calibration curve method provides a more objective statistical calculation. For 2-bromo phenylephrine, or any pharmaceutical impurity, the choice of method may depend on the characteristics of the analytical system. However, the most trustworthy and defensible approach involves using the statistical method to estimate the limits and then rigorously confirming the Limit of Quantification through direct experimental verification. This dual approach ensures the final method is robust, reliable, and fit for its ultimate purpose: safeguarding public health.

References

  • ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Pharma Validation. (n.d.). Signal-to-Noise vs Standard Deviation Methods for LOD/LOQ. Pharma Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Dolan, J. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Kaviani, S., et al. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. [Link]

  • Pharma Validation. (n.d.). ICH Q2 Guidance on Reporting LOD and LOQ Values. Pharma Validation. [Link]

  • Dolan, J. (2024). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Separation Science. [Link]

  • American Pharmaceutical Review. (2020). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

  • KNAUER. (2022). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Nanalysis. (2024). NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results. [Link]

  • Medium. (2025). How to Calculate LOD and LOQ in Potentiometric Analysis (With Practical Tips). [Link]

  • Greyhound Chromatography. (2020). Accurate Phenylephrine Hydrochloride Impurity Profiling. [Link]

  • MPL Lösungsfabrik. (2019). How to determine the LOD using the calibration curve?. [Link]

  • ResearchGate. (2016). How to calculate LOD and LOQ of analyte by hplc?. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Devala, R. G. et al. (2008). DEVELOPMENT AND VALIDATION OF SPECTROPHOTOMETRIC METHOD FOR PHENYLEPHRINE HYDROCHLORIDE ESTIMATION IN NASAL DROPS FORMULATIONS. Macedonian Pharmaceutical Bulletin. [Link]

  • USP. (2026). Phenylephrine Hydrochloride. [Link]

  • Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). [Link]

  • Mourne Training Services. (2022). Limit of Quantitation: Does it Matter?. [Link]

  • SIELC Technologies. (2021). Phenylephrine hydrochloride. [Link]

  • PubChem. (n.d.). Phenylephrine Hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Impurity profiling of multicomponent cough syrup containing Brompheniramine, Dextromethorphan and Phenylephrine by RP-HPLC with PDA detector. [Link]

  • Agilent. (n.d.). Modernizing LC Methods for USP Phenylephrine HCl and Pramoxine HCl in OTC Products. [Link]

  • IIETA. (2024). Development and Validation of a RP-HPLC Method for Simultaneous Quantification of Paracetamol and Phenylephrine Hydrochloride In. [Link]

Sources

A Researcher's Guide to Specificity: A Case Study of (R)-2-Bromo Phenylephrine and Its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the assurance of a drug's identity, purity, and strength is paramount. A critical component of this assurance is the analytical method's specificity , defined as the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2][3] This guide provides an in-depth, practical walkthrough of a specificity study, using the novel compound (R)-2-Bromo Phenylephrine as a case study.

(R)-2-Bromo Phenylephrine is a structural analogue of Phenylephrine, a well-known alpha-1 adrenergic receptor agonist.[4][5] The introduction of a bromine atom to the phenyl ring can significantly alter its chemical properties, including its stability profile. Therefore, developing a stability-indicating analytical method (SIAM) is a non-negotiable step in its analytical lifecycle.[6][7] Such a method must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) from any potential degradation products that may form under various environmental stresses.[6][8] This ensures that any observed decrease in the API concentration during stability studies is accurately measured and that the formation of potentially harmful degradants is monitored.

This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step protocols necessary to design and execute a robust specificity study in line with international regulatory expectations, such as the ICH Q2(R1) guidelines.[1][9][10]

Part 1: Understanding Potential Degradation Pathways

Before initiating any experimental work, a theoretical assessment of the molecule's lability is crucial. The structure of (R)-2-Bromo Phenylephrine—containing a secondary alcohol, a secondary amine, and a phenol group on a substituted benzene ring—suggests susceptibility to several degradation mechanisms.

  • Oxidation: The phenolic hydroxyl group and the secondary alcohol are potential sites for oxidation. This can be exacerbated by the presence of trace metals or peroxide contaminants.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions can potentially catalyze reactions. Studies on phenylephrine have shown it is more sensitive to alkaline hydrolysis.[11]

  • Photolysis: Aromatic compounds, particularly those with activating groups like hydroxyls, can be susceptible to degradation upon exposure to UV or visible light.[12][13] One identified photolytic degradation pathway for phenylephrine involves the loss of a water molecule to form a derivative with an unsaturated side chain.[12][13][[“]]

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.

A potential degradation pathway could involve the oxidation of the secondary alcohol to a ketone, or the formation of adducts, particularly if formulated with other reactive species.[15][16] Understanding these potential pathways informs the design of the forced degradation studies.

Part 2: The Specificity Study Workflow: A Methodological Approach

The core of a specificity study is the development of a high-resolution analytical method, typically High-Performance Liquid Chromatography (HPLC), followed by its validation through forced degradation.[6][7] This process confirms that the method can distinguish the API from its degradants.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Specificity Verification A Define Analytical Target Profile (ATP) B Scout Columns & Mobile Phases A->B C Optimize Chromatographic Conditions (Gradient, Flow, Temp) B->C D Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) C->D Initial Method E Analyze Stressed Samples using Developed Method D->E F Assess Peak Purity (PDA Detector) E->F Chromatographic Data G Evaluate Resolution between API and Degradants F->G H Identify Major Degradants (LC-MS) G->H I Finalize & Validate Method H->I

Caption: Overall workflow for a specificity study.

Part 3: Experimental Protocols & Data

This section details the protocols for a hypothetical specificity study on (R)-2-Bromo Phenylephrine.

The goal is to achieve a baseline separation of the parent compound from all process impurities and potential degradation products.[8] A reversed-phase HPLC method with UV detection is the industry standard for this type of analysis.

Protocol 1: HPLC Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Rationale: C18 columns provide excellent retention and selectivity for a wide range of moderately polar to nonpolar compounds like (R)-2-Bromo Phenylephrine.

  • Mobile Phase A: 0.01M Ammonium acetate buffer, pH adjusted to 3.5 with orthophosphoric acid.[11]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 10% B (re-equilibration)

    • Rationale: A gradient elution is essential to ensure that both early-eluting polar degradants and late-eluting nonpolar degradants are resolved from the main peak and from each other.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm. Rationale: This wavelength is chosen to provide good sensitivity for both the parent compound and potential degradants which may have different UV maxima.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A: Acetonitrile (70:30 v/v).

The objective of forced degradation is to intentionally degrade the API to an extent of 5-20%, which is sufficient to produce and detect primary degradation products without completely destroying the molecule.[17][18]

Protocol 2: Forced Degradation Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL solution of (R)-2-Bromo Phenylephrine in the diluent.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1N HCl. Reflux at 70°C for 3 hours.[19] Cool and neutralize with an equivalent amount of 0.1N NaOH. Dilute to a final concentration of ~100 µg/mL with diluent.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1N NaOH. Reflux at 70°C for 4 hours.[19] Cool and neutralize with an equivalent amount of 0.1N HCl. Dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation: Store the solid API in a hot air oven at 105°C for 30 minutes.[19] Prepare a ~100 µg/mL solution from the stressed solid.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 5 hours.[19] Dilute to a final concentration of ~100 µg/mL.

  • Control Sample: Prepare a ~100 µg/mL solution of the unstressed API in diluent.

After injecting all samples, the chromatograms are analyzed. The specificity of the method is demonstrated if all degradation product peaks are well-resolved from the parent API peak.

Hypothetical Degradation Pathway Diagram

G API (R)-2-Bromo Phenylephrine DP1 Oxidized Product (Ketone) API->DP1 Oxidative Stress (H₂O₂) DP2 Dehydrated Product (Unsaturated) API->DP2 Photolytic Stress (UV/Light) DP3 Hydrolytic Fragment API->DP3 Acid/Base Hydrolysis

Caption: Potential degradation pathways.

Table 1: Hypothetical Chromatographic Results

Sample ConditionAnalyteRetention Time (min)Resolution (from API)Peak Purity% Degradation
Unstressed (R)-2-Bromo Phenylephrine8.52-Pass0%
Acid Hydrolysis (R)-2-Bromo Phenylephrine8.51-Pass12.5%
Degradant A4.23> 10Pass-
Base Hydrolysis (R)-2-Bromo Phenylephrine8.53-Pass18.2%
Degradant B6.785.8Pass-
Degradant C9.914.1Pass-
Oxidative (R)-2-Bromo Phenylephrine8.50-Pass15.6%
Degradant D7.892.1Pass-
Photolytic (R)-2-Bromo Phenylephrine8.52-Pass9.8%
Degradant E11.057.2Pass-

Discussion of Results

The data presented in Table 1 demonstrates the specificity of the developed HPLC method. Under all stress conditions, new peaks corresponding to degradation products appeared, while the main API peak decreased in area. Crucially, all degradant peaks are chromatographically resolved from the (R)-2-Bromo Phenylephrine peak, with resolution values well above the typical acceptance criterion of 1.5.

Furthermore, peak purity analysis, performed using a PDA detector, passed for the API peak in all stressed samples. This confirms that no degradant is co-eluting with the parent compound, which is the ultimate proof of specificity.[3] The method is therefore considered "stability-indicating."

Conclusion

This guide has outlined the critical steps and rationale for conducting a specificity study for a new chemical entity, (R)-2-Bromo Phenylephrine. By combining theoretical knowledge of degradation pathways with a systematic experimental approach involving forced degradation and high-resolution HPLC, we have demonstrated how to develop and verify a stability-indicating analytical method. The successful separation of the parent drug from all stress-induced degradants, confirmed by adequate resolution and peak purity analysis, establishes the method's specificity. This validated method is now fit for its intended purpose: to provide accurate and reliable data in formal stability studies, ensuring the quality and safety of the drug substance throughout its lifecycle.

References

  • Komal Kendre et al. (2023). Stability Indicating HPLC Method Development: A Review. Human Journals. Available at: [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Google Patents. (n.d.). EP2246045A1 - Method for stabilizing phenylephrine.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • The Royal Society of Chemistry. (2024). How to Develop Stability Indicating HPLC Methods. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A novel validated RP-HPLC-DAD method for the simultaneous estimation of Phenylephrine and Ketorolac in bulk and pharmaceutical dosage form with forced degradation studies. Available at: [Link]

  • Vanita D. Rohit et al. (2016). A novel stability indicating RP-HPLC method development and validation for estimation of Phenylephrine hydrochloride and Bromhexine hydrochloride in their tablet dosage form. Current Pharma Research. Available at: [Link]

  • Trommer, H. et al. (2010). Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. PubMed. Available at: [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at: [Link]

  • ResearchGate. (2025). Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. Available at: [Link]

  • Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2021). Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. Available at: [Link]

  • Ansari Maaz et al. (2016). Stability Indicating RP-HPLC Method for Determination of Phenylephrine Hydrochloride, Cetirizine and Nimesulide in Pharmaceutical Formulation and in Bulk Powder. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Patel, R. B. et al. (2011). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Consensus Academic Search Engine. (n.d.). Phenylephrine Bitartrate. Available at: [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Wang, P. et al. (2008). Syntheses of Potential Degradation Products of Phenylephrine in OTC Products. Taylor & Francis Online. Available at: [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Available at: [Link]

  • Scribd. (n.d.). Phenylephrine HCL Forced Degradation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylephrine. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Phenylephrine. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Phenylephrine. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). The chemical structure of phenylephrine hydrochloride. Available at: [Link]

Sources

A Senior Application Scientist's Guide to UV Spectrophotometric Differentiation of Phenylephrine HCl and its Bromo-Substituted Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities.[1][2] The ICH Q3A and Q3B guidelines, for instance, establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[2][3][4][5]

Phenylephrine Hydrochloride (HCl), a widely used sympathomimetic amine primarily functioning as a decongestant, is synthesized through a multi-step process where process-related impurities can emerge.[6] One such potential impurity is a bromo-substituted variant, which could arise if brominating agents are used in the synthesis of precursors or intermediates.[7][8] Differentiating the API from such closely related impurities is a critical task in quality control.

Ultraviolet-Visible (UV-Vis) spectrophotometry offers a rapid, cost-effective, and accurate method for the detection and quantification of UV-active compounds, making it an invaluable tool for impurity profiling.[9][10][11] This guide provides an in-depth comparison of the UV spectral characteristics of Phenylephrine HCl and its potential bromo impurity, grounded in the principles of molecular spectroscopy and supported by a robust experimental framework.

Part 1: The Spectroscopic Rationale—Chromophores, Auxochromes, and Spectral Shifts

The ability of a molecule to absorb UV radiation is dependent on the presence of a chromophore , which is the part of the molecule containing the electrons responsible for the absorption.[12] For Phenylephrine, the substituted benzene ring is the primary chromophore, exhibiting characteristic π→π* electronic transitions.[13][14][15]

The introduction of substituents onto this chromophore can modify its UV absorption profile. Certain groups, known as auxochromes , possess non-bonding electrons (like the hydroxyl group on phenylephrine or a halogen substituent) that can interact with the π-electron system of the chromophore.[12] This interaction alters the energy gap between the ground and excited states, leading to predictable shifts in the absorption spectrum.

  • Bathochromic Shift (Red Shift): A shift of the absorption maximum (λmax) to a longer wavelength, caused by a decrease in the energy gap.[16][17] This is often seen when an auxochrome extends the conjugated system.

  • Hypsochromic Shift (Blue Shift): A shift of the λmax to a shorter wavelength, indicating an increase in the energy gap.[16][17]

  • Hyperchromic Effect: An increase in the intensity of absorption (molar absorptivity, ε).[12]

  • Hypochromic Effect: A decrease in the intensity of absorption.[12]

For this comparison, we will consider a plausible impurity: 2-Bromo-phenylephrine HCl , where a bromine atom is substituted on the aromatic ring. Bromine, as a halogen, acts as an auxochrome. Its lone-pair electrons can participate in resonance with the benzene ring, while its electronegativity exerts an inductive effect. This dual nature typically results in a bathochromic shift and a hyperchromic effect on the primary absorption bands of the benzene chromophore.[13][15]

Diagram 1: Conceptual Relationship of Structure and Spectral Shift

This diagram illustrates how the addition of a bromine auxochrome to the phenylephrine chromophore is predicted to alter the resulting UV-Vis spectrum.

G cluster_0 Molecular Structure cluster_1 Spectroscopic Effect cluster_2 Observed UV Spectrum PE Phenylephrine HCl (Chromophore + OH Auxochrome) Impurity Bromo-Phenylephrine HCl (Chromophore + OH + Br Auxochromes) PE->Impurity + Bromine Atom (Auxochrome) Spec_PE Original λmax Original Intensity (ε) Effect Bathochromic Shift (Red Shift) & Hyperchromic Effect Impurity->Effect Spec_Impurity Increased λmax Increased Intensity (ε) Effect->Spec_Impurity Spec_PE->Spec_Impurity Shift to longer λ Intensity increases

Caption: Structure-Spectrum Correlation for Phenylephrine and its Bromo Impurity.

Part 2: Comparative Spectral Data Analysis

Based on the principles outlined above, a distinct difference in the UV spectra of Phenylephrine HCl and its bromo impurity is expected. The following table summarizes the expected quantitative data from a UV-Vis spectrophotometric analysis conducted in a methanol solvent.

ParameterPhenylephrine HCl2-Bromo-phenylephrine HCl (Impurity)Rationale for Difference
λmax (nm) ~273 nm> 273 nm (e.g., ~278 nm)Bathochromic Shift: The bromine auxochrome extends conjugation, lowering the energy for π→π* transition and shifting the absorption to a longer wavelength.[13]
Molar Absorptivity (ε) LowerHigherHyperchromic Effect: The bromine substituent often increases the probability of the electronic transition, leading to a more intense absorption.
Spectral Profile Smooth, well-defined peakSimilar shape, but shifted and potentially with slight broadening.The fundamental chromophore is the same, but the substituent modifies its electronic environment.

Note: The exact λmax for Phenylephrine HCl can vary depending on the solvent and pH. Values around 273 nm are commonly observed in neutral solvents, while a shift to ~291 nm occurs in strongly basic media like NaOH.[18][19] For comparative purposes, a consistent solvent system is essential.

Part 3: Experimental Protocol for Comparative UV-Vis Analysis

This section provides a detailed methodology for acquiring and comparing the UV spectra of Phenylephrine HCl and its bromo impurity. This protocol is designed to ensure accuracy and reproducibility, which are critical for regulatory compliance.[2]

Materials and Instrumentation
  • Reference Standards: USP Phenylephrine Hydrochloride RS[20][21], and a synthesized, purified standard of 2-Bromo-phenylephrine HCl.

  • Solvent: HPLC-grade Methanol (chosen for its UV transparency down to ~210 nm).

  • Instrumentation: A calibrated, double-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched 1.0 cm quartz cuvettes.

  • Volumetric Glassware: Class A flasks and pipettes.

Preparation of Solutions
  • Solvent Blank: Use HPLC-grade methanol directly as the blank reference.

  • Stock Solutions (100 µg/mL):

    • Accurately weigh approximately 10.0 mg of the Phenylephrine HCl reference standard and transfer it to a 100-mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Mix thoroughly.

    • Repeat the same procedure for the 2-Bromo-phenylephrine HCl standard.

  • Working Standard Solutions (10 µg/mL):

    • Pipette 10.0 mL of the Phenylephrine HCl stock solution into a 100-mL volumetric flask.

    • Dilute to volume with methanol and mix thoroughly.

    • Repeat for the 2-Bromo-phenylephrine HCl stock solution.

Spectrophotometer Setup and Measurement
  • Instrument Initialization: Power on the spectrophotometer and allow the lamps to stabilize (typically 15-30 minutes).

  • Parameter Setup:

    • Scan Range: 200 nm to 400 nm.

    • Scan Speed: Medium.

    • Data Interval: 1.0 nm.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the methanol solvent blank.

    • Place them in the respective holders and perform a baseline correction across the entire scan range. This electronically subtracts any absorbance from the solvent and cuvettes.

  • Spectrum Acquisition:

    • Empty the sample cuvette and rinse it twice with the Phenylephrine HCl working standard solution.

    • Fill the cuvette with the Phenylephrine HCl solution and place it in the sample holder.

    • Acquire the UV absorption spectrum from 400 nm to 200 nm.

    • Save the spectrum and record the λmax and absorbance value at λmax.

    • Repeat the process (rinsing and filling) for the 2-Bromo-phenylephrine HCl working standard solution.

Diagram 2: Experimental Workflow for UV-Vis Comparison

This diagram outlines the sequential steps of the analytical procedure, from preparation to final data comparison.

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Interpretation prep_std Weigh Reference Standards (PE & Bromo-PE) prep_sol Prepare Stock (100 µg/mL) & Working (10 µg/mL) Solutions in Methanol prep_std->prep_sol instr_setup Set Spectrophotometer Parameters (200-400 nm) prep_sol->instr_setup baseline Perform Baseline Correction with Methanol Blank instr_setup->baseline scan_pe Scan Phenylephrine HCl Working Standard baseline->scan_pe scan_bromo Scan Bromo-Phenylephrine HCl Working Standard scan_pe->scan_bromo det_lambda Determine λmax and Absorbance for each compound scan_bromo->det_lambda overlay Overlay Spectra for Visual Comparison det_lambda->overlay compare Tabulate Data & Analyze for Spectral Shifts (Bathochromic, Hyperchromic) overlay->compare

Caption: Step-by-step workflow for the comparative UV-Vis analysis.

Part 4: Interpretation and Significance in Quality Control

The anticipated shift in the UV spectrum provides a powerful analytical handle. A bathochromic shift of even a few nanometers between the API and its impurity is significant. This spectral difference can be leveraged in several quality control applications:

  • Impurity Detection: In a UV scan of a Phenylephrine HCl sample, the presence of the bromo impurity could manifest as a shoulder on the main peak or a slight shift in the observed λmax, depending on its concentration.

  • Method Development for Quantification: While UV-Vis alone may not resolve overlapping peaks from structurally similar compounds, it is crucial for developing more advanced methods like High-Performance Liquid Chromatography (HPLC).[22][23][24][25] The distinct λmax values inform the selection of an optimal detection wavelength for an HPLC-UV method, allowing for the separation and independent quantification of both the API and the impurity.

  • Purity Assessment: Derivative spectrophotometry can sometimes be employed to resolve the spectra of two overlapping components, providing a means to quantify the impurity without prior chromatographic separation.

Conclusion

The UV-Vis spectrum is a sensitive probe of a molecule's electronic structure. The introduction of a bromine substituent onto the phenylephrine aromatic ring predictably induces a bathochromic and hyperchromic shift in its UV absorption spectrum. This differentiation is not merely an academic exercise; it forms the scientific basis for developing analytical methods capable of detecting and quantifying critical process-related impurities. By understanding these fundamental spectral relationships, researchers and drug development professionals can design more effective quality control strategies, ensuring that pharmaceutical products meet the stringent purity and safety standards required by regulatory authorities like the ICH.[1][11]

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • U.S. Pharmacopeia.USP Monographs: Phenylephrine Hydrochloride. USP29-NF24.
  • University of California, Davis.UV-VIS Terminology.
  • UCLA.
  • HunterLab. (2023, March 15). UV Spectrophotometry as a Pharmaceutical Testing Solution.
  • Pharmaguddu. (2025, July 20). Ultraviolet and Visible Spectrophotometer in Pharmaceutical Analysis.
  • National Center for Biotechnology Information.UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution.
  • ICH. (2006, October 25). Impurities in New Drug Substances Q3A(R2).
  • PalveAcademy. (2014, September 7). UV Visible Spectroscopy - Bathochromic and Hypsochromic Shift. YouTube.
  • ICH. (2006, June 6). Impurities in New Drug Products Q3B(R2).
  • ICH.Quality Guidelines.
  • Bethune College.Ultraviolet Spectroscopy.
  • U.S. Pharmacopeia. (2011, November 27). Phenylephrine Hydrochloride.
  • Synthink. (2023, July 6). Impurity Profiling in Pharmaceuticals Explained.
  • Biomedical Journal of Scientific & Technical Research. (2024, December 26).
  • MilliporeSigma.Phenylephrine hydrochloride United States Pharmacopeia (USP) Reference Standard.
  • ResearchGate.U.V. absorption of phenylephrine hydrochloride (—)
  • HELIX Chromatography.HPLC Methods for analysis of Phenylephrine.
  • International Journal of Pharmaceutical Sciences and Research. (2021, December 1). STABILITY INDICATING HPLC METHOD FOR PARACETAMOL, CAFFEINE, PHENYLEPHRINE HCL, CHLORPHENAMINE MALEATE AND ITS IMPURITIES IN FLUCOLD TABLET DOSAGE FORM.
  • TIJER.org. (2023, April). A Review On Development And Validation Of Phenylephrine Hcl By Various Analytical Method.
  • Acta Chimica Slovaca. (2008, November 7).
  • St. Paul's Cathedral Mission College.ULTRAVIOLET SPECTROSCOPY.
  • Michigan St
  • quimicaorganica.org.
  • University of Regensburg.UV-Vis Spectroscopy.
  • ResearchGate. (2014, January 25). An alternative synthesis of (+/-)-phenylephrine hydrochloride.
  • ResearchGate.
  • ijrti.org.
  • National Center for Biotechnology Information. (2022, November 23).

Sources

Guarding the Purity of Phenylephrine: A Guide to Robustness Testing for Brominated Impurities in HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the certainty of an analytical method's performance is not merely a regulatory checkbox; it is the bedrock upon which product safety and efficacy are built. For a widely used active pharmaceutical ingredient (API) like phenylephrine, ensuring its purity from process-related impurities is paramount. This guide provides an in-depth exploration of the robustness testing of a High-Performance Liquid Chromatography (HPLC) method designed for the quantification of potential brominated impurities in phenylephrine.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a framework for developing a self-validating system that can withstand the minor, yet inevitable, variations of day-to-day laboratory operations.

The Genesis of Brominated Impurities: A Process Perspective

To develop a robust analytical method, one must first understand the chemical nature of the target analytes. Brominated impurities in phenylephrine are not typically products of degradation but are more likely process-related impurities. Their origin can often be traced back to synthetic routes that employ bromination to activate intermediates. For instance, a common strategy involves the bromination of a ketone precursor to facilitate subsequent amination.

One such pathway could involve the formation of an intermediate like α-bromo-3-acetoxy acetophenone.[1] Incomplete reaction or side reactions during this stage can lead to the carryover of brominated precursors or the formation of brominated analogues of the final phenylephrine molecule, such as mono- or di-brominated phenylephrine. The assay for phenylephrine hydrochloride, which uses a bromometric titration leading to tribromophenylephrine, further confirms the susceptibility of the phenol ring to bromination.[2] Understanding this context is critical, as the physicochemical properties of these brominated species—their polarity, pKa, and UV absorbance—will differ from the parent API, directly influencing chromatographic behavior.

Pillars of a Robust HPLC Method: A Systematic Approach

The robustness of an analytical procedure is its capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[3] This is a critical component of method validation as defined by the International Council for Harmonisation (ICH) guidelines.[4] Our investigation will focus on the key HPLC parameters that are most likely to influence the separation of phenylephrine from its brominated impurities.

A typical reversed-phase HPLC (RP-HPLC) method for phenylephrine might utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[5] The following sections will dissect the critical parameters for robustness testing in this context.

Experimental Design: The Framework for Robustness Testing

A structured experimental design is essential for efficiently evaluating the impact of multiple parameter variations. A Design of Experiments (DoE) approach, such as a fractional factorial design, allows for the systematic assessment of factors and their interactions.[4] The parameters (factors) to be investigated are selected based on a risk assessment of the method.[4]

dot graph experimental_design { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes RD [label="Risk Assessment\n(ICH Q9)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2.5!"]; FP [label="Identify Factors\n(e.g., pH, Temp, Flow)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; LD [label="Define Levels\n(e.g., pH 2.8 ± 0.2)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0.5!"]; DoE [label="Select DoE Design\n(e.g., Fractional Factorial)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2,1.5!"]; Exec [label="Execute Experiments", fillcolor="#34A853", fontcolor="#FFFFFF", pos="4,1.5!"]; Analyze [label="Analyze Responses\n(Resolution, Tailing)", fillcolor="#FBBC05", fontcolor="#202124", pos="6,1.5!"]; Report [label="Define SST & Report", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="8,1.5!"];

// Edges RD -> FP [label="Leads to"]; FP -> LD [label="Requires"]; LD -> DoE [label="Inputs for"]; FP -> DoE [label="Inputs for"]; DoE -> Exec [label="Protocol for"]; Exec -> Analyze [label="Generates Data for"]; Analyze -> Report [label="Informs"]; } caption="Workflow for Designing a Robustness Study"

Critical Method Parameters and Their Rationale
  • Mobile Phase pH (± 0.2 units):

    • Causality: Phenylephrine is a basic compound with a primary amine. The pH of the mobile phase will dictate its ionization state and that of any brominated impurities.[6] A change in pH can significantly alter the retention times and selectivity between the API and its impurities. Operating the mobile phase at a pH well below the pKa of the amine group ensures consistent protonation and stable retention. However, even minor pH shifts can impact resolution, especially if a brominated impurity has a slightly different pKa.

    • Experimental Choice: Varying the pH by ±0.2 units is a standard approach to challenge the method's control over analyte ionization.[4]

  • Column Temperature (± 5 °C):

    • Causality: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[4] An increase in temperature generally leads to shorter retention times and can improve peak efficiency by reducing band broadening.[4] However, the magnitude of this effect can differ between phenylephrine and its brominated impurities, potentially altering selectivity and resolution.

    • Experimental Choice: A variation of ±5 °C is sufficient to detect any critical dependence of the separation on temperature control.[4]

  • Mobile Phase Flow Rate (± 10%):

    • Causality: The flow rate directly influences retention times and, to a lesser extent, peak shape and resolution. While a higher flow rate speeds up the analysis, it can also lead to an increase in backpressure and a decrease in theoretical plates. The robustness test ensures that minor fluctuations from the set flow rate do not compromise the critical separation.

    • Experimental Choice: A ±10% variation is a widely accepted range to simulate typical pump performance variability.[4]

  • Organic Modifier Composition (± 2% absolute):

    • Causality: In reversed-phase chromatography, the percentage of the organic solvent in the mobile phase is a powerful determinant of retention. Even a small change in the organic-to-aqueous ratio can cause significant shifts in retention times. The "rule of 3" suggests that a 10% change in organic solvent can change the retention time by a factor of three. Therefore, this parameter is often the most critical in robustness testing.

    • Experimental Choice: An absolute variation of ±2% (e.g., from 30% acetonitrile to 28% and 32%) rigorously tests the method's resilience to small errors in mobile phase preparation.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the procedure for conducting the robustness study.

1. Preparation of Solutions:

  • Diluent: Prepare the initial mobile phase composition (e.g., Acetonitrile:Buffer pH 3.0, 30:70 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve phenylephrine hydrochloride reference standard in diluent to obtain a concentration of 1.0 mg/mL.

  • Impurity Stock Solution: Prepare a stock solution of a representative brominated impurity (if available) or a stressed sample enriched with the impurity.

  • System Suitability Solution (SSS): Spike the Standard Stock Solution with the Impurity Stock Solution to achieve a concentration where the impurity peak is approximately 0.1% of the phenylephrine peak area.

2. Chromatographic System:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Detection Wavelength: 272 nm.

3. Robustness Study Execution:

  • For each condition defined in the experimental design (see Table 1), equilibrate the HPLC system with the modified mobile phase for at least 30 minutes.

  • Perform six replicate injections of the System Suitability Solution.

  • Record the retention time, peak area, USP tailing factor for the phenylephrine peak, and the resolution between the phenylephrine peak and the brominated impurity peak.

dot graph experimental_workflow { rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes prep [label="{ Solution Preparation | Standard Stock | Impurity Stock | System Suitability}", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="{ HPLC System Setup | Equilibrate Column | Set Robustness Condition}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject [label="{ Injections | Inject SSS (n=6)}", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="{ Data Acquisition | Record Chromatograms}", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="{ Data Analysis | Calculate SST Parameters | Evaluate vs. Acceptance Criteria}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep -> hplc [label="Load"]; hplc -> inject [label="Run"]; inject -> data [label="Generate"]; data -> analysis [label="Process"]; } caption="Robustness Testing Experimental Workflow"

Data Presentation and Interpretation

The results of the robustness study should be summarized in a clear and concise table to facilitate comparison.

Table 1: Hypothetical Robustness Study Data for Phenylephrine and a Brominated Impurity

ParameterVariationRetention Time (Phenylephrine) (min)Resolution (API/Impurity)Tailing Factor (Phenylephrine)
Nominal -5.212.81.1
Flow Rate 0.9 mL/min5.792.91.1
1.1 mL/min4.742.71.2
Temperature 25 °C5.452.91.1
35 °C5.022.71.1
Mobile Phase pH 2.85.282.61.2
3.25.152.91.1
% Organic 28%5.883.11.1
32%4.692.51.2

Interpretation:

The data in Table 1 would indicate a robust method. Despite deliberate changes to the parameters, the critical performance indicators remain within acceptable limits. For instance, the resolution between phenylephrine and the brominated impurity consistently stays above the typical acceptance criterion of 2.0. The tailing factor remains well below 1.5, indicating good peak symmetry. The predictable shifts in retention time with changes in flow rate and organic composition are expected and do not compromise the method's performance.

Conclusion: A Foundation of Trustworthiness

The robustness test is more than a procedural hurdle; it is a scientific investigation that builds confidence in an analytical method. By systematically challenging the HPLC method for phenylephrine and its brominated impurities, we establish the boundaries of its reliability. The insights gained from this study not only satisfy regulatory expectations for method validation but also provide invaluable knowledge for troubleshooting and life cycle management of the analytical procedure. A thoroughly vetted, robust method is a cornerstone of quality assurance, ensuring that every batch of phenylephrine released meets the stringent purity standards required for patient safety.

References

  • Mehta, A., et al. (2012). "Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations." International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 63-69. Available at: [Link]

  • Van der Heyden, Y., et al. (2022). "Robustness Tests." LCGC International. Available at: [Link]

  • Pharma Validation. (n.d.). "Robustness Parameters in HPLC: pH, Flow Rate, and Temperature." Available at: [Link]

  • Fekete, S., et al. (2022). "Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection." Molecules, 28(1), 233. Available at: [Link]

  • McBrien, M. (2023). "Implementing Robustness Testing for HPLC Methods." Separation Science. Available at: [Link]

  • Prajapati, Y. N., et al. (2015). "Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient." IOSR Journal of Pharmacy and Biological Sciences, 10(4), 50-57. Available at: [Link]

  • Zhang, L., et al. (2015). "The preparation of a kind of phenylephrine intermediates." IOP Conference Series: Materials Science and Engineering, 87, 012038. Available at: [Link]

  • Zhang, M., et al. (2022). "Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk." American Journal of Biomedical Science & Research, 15(2). Available at: [Link]

  • ResearchGate. (2022). "Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection." Available at: [Link]

  • Baison, W., et al. (2014). "An alternative synthesis of (+/-)-phenylephrine hydrochloride." Maejo International Journal of Science and Technology, 8(1), 41-47. Available at: [Link]

  • Pharmacy d-point. (2020). "PHENYLEPHRINE SYNTHESIS." YouTube. Available at: [Link]

  • Shi, J., et al. (2023). "Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and Identification of Unknown Impurities by UPLC-Q-TOF-MS/MS." Current Pharmaceutical Analysis, 19(6), 497-506. Available at: [Link]

  • Pharma Engineering. (2020). "Synthesis of Phenylephrine. Medicinal Chemistry I. Phenylephrine synthesis." YouTube. Available at: [Link]

  • Veeprho. (n.d.). "Phenylephrine Impurities and Related Compound." Available at: [Link]

  • Scite.ai. (n.d.). "A Practical Synthesis of (R)-(−)-Phenylephrine Hydrochloride." Available at: [Link]

  • AMSbiopharma. (2025). "Impurity profiling and HPLC methods for drug quality compliance." Available at: [Link]

  • Pharmaffiliates. (n.d.). "Phenylephrine-impurities." Available at: [Link]

  • Scribd. (n.d.). "Assay of Phenylephrine Hydrochloride." Available at: [Link]

  • Veeprho. (2025). "Exploring the Role of pH in HPLC Separation." Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (R)-2-Bromo Phenylephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (Autonomy & Logic)

The Core Directive: Treat (R)-2-Bromo Phenylephrine Hydrochloride not merely as a chemical salt, but as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .

As a halogenated derivative of Phenylephrine (a potent


-adrenergic receptor agonist), this compound presents a dual hazard profile: systemic cardiovascular toxicity  and local tissue irritation . The presence of the bromine atom at the 2-position often alters lipophilicity and metabolic stability compared to the parent compound, potentially lowering the threshold for biological activity.

Scientific Rationale for Elevated Protocols:

  • Unknown Toxicology: Unlike standard Phenylephrine, the specific LD50 and Occupational Exposure Limit (OEL) for the 2-Bromo derivative are not established in public literature. Therefore, we apply the Precautionary Principle , defaulting to Occupational Exposure Band (OEB) 4 (

    
    ) protocols.
    
  • Bioavailability: The hydrochloride salt form implies high water solubility, facilitating rapid absorption through mucous membranes (inhalation of dust) or compromised skin.

  • Cardiovascular Risk: Accidental exposure can precipitate hypertensive crisis, reflex bradycardia, and arrhythmias.

Part 2: Hazard Identification & Technical Data[1][2][3][4][5][6]

Chemical Identity & Properties
ParameterDetail
Chemical Name (R)-2-Bromo Phenylephrine Hydrochloride
Synonym 2-bromo-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride
CAS Number 1391054-09-3
Molecular Formula

Physical State White to Off-White Solid (Hygroscopic)
Solubility DMSO, Methanol, Water (Freely Soluble)
Risk Assessment Matrix
Hazard CategorySpecific RiskMechanism/Causality
Acute Toxicity (Systemic) Adrenergic OverstimulationAgonism of vascular

-receptors causes intense vasoconstriction and blood pressure spikes.
Inhalation Mucosal AbsorptionDust particles <10

m can deeply penetrate lungs; rapid systemic uptake due to salt form.
Skin/Eye Contact Chemical IrritationHalogenated phenols are irritating; acidic nature of HCl salt exacerbates tissue damage.

Part 3: Personal Protective Equipment (PPE) & Engineering Controls

Trustworthiness Check: PPE is the last line of defense. The primary defense is containment .[1]

Engineering Controls[3][9][10]
  • Primary: Powder handling must be performed in a Class II, Type A2 Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

  • Secondary: Laboratory room should be negative pressure relative to the corridor.

  • Static Control: Use an ionizing fan or anti-static weigh boats. Brominated salts are prone to static charge, causing "fly-away" powder that contaminates surfaces.

PPE Specification Table
Body PartRequired EquipmentTechnical Justification
Respiratory N95 (minimum) ; P100/PAPR recommended if outside hood.Protects against particulate inhalation if containment is breached.
Hands (Layer 1) Nitrile Gloves (4 mil) Inner barrier; tape cuff to lab coat.
Hands (Layer 2) Nitrile Gloves (Extended Cuff, 6-8 mil) Outer barrier. Why Nitrile? Superior resistance to permeation by halogenated organic salts compared to latex.
Eyes Chemical Splash Goggles Safety glasses are insufficient due to the risk of airborne dust entering from the side.
Body Tyvek® Lab Coat/Sleeve Covers Disposable sleeves prevent dust accumulation on fabric lab coat cuffs (a common cross-contamination vector).

Part 4: Operational Workflows (Step-by-Step)

Workflow 1: Safe Weighing & Transfer

Objective: Transfer solid material without generating airborne dust.

  • Preparation:

    • Turn on the BSC/Hood 15 minutes prior to purge air.

    • Place a black conductive mat inside the hood (makes white powder spills visible).

    • Don double gloves and sleeve covers.

  • Weighing:

    • Do not use a spatula to scoop directly from the stock vial if possible.

    • Tap Method: Gently tap the stock vial to dispense powder into a pre-tared anti-static weigh boat. This reduces kinetic energy and dust cloud formation.

    • Critical Step: If a spatula is used, wipe it with a methanol-dampened Kimwipe inside the hood immediately after use.

  • Transfer:

    • Funnel powder into the receiving vessel (volumetric flask/vial).

    • Rinse: Use the solvent (e.g., DMSO or Water) to rinse the weigh boat into the receiving vessel to ensure 100% recovery and decontamination of the boat.

Workflow 2: Solubilization

Objective: Dissolve the salt while managing potential heat of solution.

  • Add solvent slowly. While the HCl salt is not violently reactive, the heat of solvation can cause minor splashing.

  • Cap the vessel tightly.

  • Vortex or sonicate inside the hood.

  • Inspect: Check for undissolved particulates. The solution should be clear.

Part 5: Emergency Response & Visualization

Exposure Response Logic

Immediate Action:

  • Skin: Wash with soap and water for 15 minutes.[2] Do not use alcohol (increases skin permeability).

  • Eyes: Flush for 15 minutes.[2][3]

  • Inhalation: Move to fresh air. Monitor pulse. If HR < 60 or > 100, seek medical aid immediately (mention "Adrenergic Agonist").

Diagram: Spill Response Decision Tree

Caption: Logical workflow for managing spills of (R)-2-Bromo Phenylephrine HCl based on state (Solid vs. Liquid).

SpillResponse Start Spill Detected Assess Assess State Start->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid WetWipe Cover with wet absorbent pads (Prevent Dust) Solid->WetWipe Do NOT sweep Absorb Absorb with Chem-Pads Liquid->Absorb Scoop Scoop into Waste Container WetWipe->Scoop Clean Clean Surface: 1. 10% Bleach (Deactivate) 2. Water Rinse 3. Isopropanol Scoop->Clean Absorb->Clean Dispose Dispose as Halogenated Chemical Waste Clean->Dispose

[1][2][10]

Part 6: Waste Disposal & Deactivation

Deactivation Chemistry: Adrenergic amines can be degraded by oxidation.

  • Surface Decontamination: Use a 10% Sodium Hypochlorite (Bleach) solution. Allow 5-10 minutes contact time to oxidize the amine and phenol functionalities, followed by a water rinse to remove salts, and finally 70% Isopropanol to remove organic residues.

Disposal Streams:

  • Solid Waste: Contaminated gloves, weigh boats, and paper must go into "Hazardous Solid Waste - Toxic."

  • Liquid Waste: Solutions containing this compound must be segregated into "Halogenated Organic Waste" due to the bromine atom. Do not mix with general aqueous waste.

References

  • Toronto Research Chemicals. (R)-2-Bromo Phenylephrine Hydrochloride Product Information. (Accessed 2026).[4][5]

  • LGC Standards. Certificate of Analysis: (R)-2-Bromo Phenylephrine Hydrochloride.[6] (Accessed 2026).[4][5] [6]

  • PubChem. Phenylephrine Hydrochloride (Parent Compound Safety Data). National Library of Medicine.

  • SafeBridge Consultants.Occupational Health & Safety Control Categories for Pharmaceutical Compounds. (Industry Standard Guideline for Potent Compounds).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.